Lometrexol
Description
This compound is a folate analog antimetabolite with antineoplastic activity. As the 6R diastereomer of 5,10-dideazatetrahydrofolate, this compound inhibits glycinamide ribonucleotide formyltransferase (GARFT), the enzyme that catalyzes the first step in the de novo purine biosynthetic pathway, thereby inhibiting DNA synthesis, arresting cells in the S phase of the cell cycle, and inhibiting tumor cell proliferation. The agent has been shown to be active against tumors that are resistant to the folate antagonist methotrexate. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
RN & structure given in first source;
See also: this compound Sodium (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O6/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30)/t12-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQBAQVRAURMCL-DOMZBBRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50909998 | |
| Record name | N-{4-[2-(4-Hydroxy-2-imino-1,2,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50909998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106400-81-1 | |
| Record name | Lometrexol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106400811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lometrexol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12769 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-{4-[2-(4-Hydroxy-2-imino-1,2,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50909998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 106400-81-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOMETREXOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P3AVY8A7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lometrexol's Mechanism of Action in Purine Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lometrexol (DDATHF) is a potent folate analog antimetabolite that exerts its cytotoxic effects by specifically targeting the de novo purine synthesis pathway. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, focusing on its role as a powerful inhibitor of glycinamide ribonucleotide formyltransferase (GARFT). The guide details the biochemical consequences of this inhibition, presents quantitative data on its inhibitory potency, and provides detailed experimental protocols for key assays used to characterize its activity. Visual diagrams of the targeted metabolic pathway and experimental workflows are included to facilitate a deeper understanding of this compound's function and evaluation.
Introduction to this compound
This compound, also known as (6R)-5,10-dideazatetrahydrofolate, is a second-generation antifolate that was developed as a specific inhibitor of purine biosynthesis.[1][2] Unlike classical antifolates such as methotrexate, which primarily inhibit dihydrofolate reductase (DHFR), this compound was designed for greater selectivity, targeting a critical enzymatic step in the de novo synthesis of purine nucleotides.[2] This specificity of action presented a promising avenue for cancer chemotherapy, particularly for tumors resistant to traditional antifolates.[2] The clinical development of this compound, however, was met with challenges related to toxicity, which can be mitigated with folic acid supplementation.[2] Understanding the precise mechanism of action of this compound is crucial for optimizing its therapeutic potential and for the development of novel inhibitors of purine synthesis.
Core Mechanism of Action: Inhibition of GARFT
The primary molecular target of this compound is glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway. This pathway is responsible for the synthesis of purine nucleotides, essential building blocks for DNA and RNA, from basic precursors.
The De Novo Purine Synthesis Pathway
The de novo synthesis of purines is a multi-step process that ultimately leads to the formation of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). GARFT catalyzes the third step in this pathway: the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), utilizing 10-formyltetrahydrofolate (10-formyl-THF) as a one-carbon donor.
This compound as a Competitive Inhibitor
This compound acts as a potent, tight-binding inhibitor of GARFT. Structurally, it is a folate analog, which allows it to compete with the natural substrate, 10-formyl-THF, for binding to the active site of the enzyme. The inhibition of GARFT by this compound leads to a halt in the de novo purine synthesis pathway, resulting in the depletion of intracellular purine nucleotide pools (ATP and GTP). This purine deficiency has profound effects on cellular processes, including:
-
Inhibition of DNA and RNA Synthesis: The lack of purine precursors directly impedes the synthesis of nucleic acids, which is essential for cell proliferation.
-
Cell Cycle Arrest: The depletion of purine nucleotides can lead to cell cycle arrest, often in the S-phase.
-
Induction of Apoptosis: Prolonged purine starvation can trigger programmed cell death (apoptosis).
Polyglutamation and Cellular Retention
Similar to other antifolates, this compound undergoes intracellular polyglutamation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). This process involves the addition of multiple glutamate residues to the this compound molecule. Polyglutamated forms of this compound are more potent inhibitors of GARFT and are retained within the cell for longer periods, leading to a sustained inhibitory effect.
Quantitative Inhibitory Activity
The potency of this compound has been quantified in various studies. The following table summarizes key quantitative data regarding its inhibitory activity against GARFT and its cytotoxic effects on cancer cell lines.
| Parameter | Value | Cell Line / Enzyme Source | Comments | Reference(s) |
| Ki for GARFT | ~58.5 nM | Not specified | Compared to LY309887 (Ki = 6.5 nM), a second-generation GARFT inhibitor. | |
| IC50 | 2.9 nM | CCRF-CEM (human leukemia) | Demonstrates potent cytotoxicity. | |
| IC50 Increase | 70-fold | L1210 (murine leukemia) | Increase observed with augmentation of folate cofactor pools. | |
| Inhibition of SHMT | Ki = 23 ± 2 µM | Human cytosolic SHMT | This compound also shows inhibitory activity against serine hydroxymethyltransferase (SHMT), another folate-dependent enzyme. |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
GARFT Enzyme Inhibition Assay (Spectrophotometric)
This assay measures the activity of GARFT by monitoring the formation of a product with a distinct absorbance spectrum.
Principle: The assay monitors the conversion of 10-formyl-5,8-dideazafolate (fDDF), a this compound analog, to 5,8-dideazafolate, which results in an increase in absorbance at 295 nm.
Materials:
-
Purified GARFT enzyme
-
Glycinamide ribonucleotide (GAR)
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10-formyl-5,8-dideazafolate (fDDF)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, with ionic strength adjusted to 0.1 M with NaCl
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer, GAR, and fDDF at desired concentrations.
-
To determine the inhibitory effect of this compound, add varying concentrations of the inhibitor to the reaction mixture.
-
Equilibrate the reaction mixture to 25°C.
-
Initiate the reaction by adding a known amount of purified GARFT enzyme.
-
Immediately monitor the increase in absorbance at 295 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Determine kinetic parameters (Km, Vmax) and the inhibition constant (Ki) by fitting the data to appropriate enzyme kinetic models.
Cell Viability Assay (MTT/MTS Assay)
This assay determines the cytotoxic effect of this compound on cancer cell lines.
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490-570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) by plotting cell viability against this compound concentration and fitting the data to a dose-response curve.
Measurement of Intracellular Purine Nucleotides by HPLC
This method quantifies the depletion of intracellular purine pools following this compound treatment.
Principle: Cellular extracts are prepared and the purine nucleotides (ATP, GTP, etc.) are separated and quantified using high-performance liquid chromatography (HPLC) with UV detection.
Materials:
-
Cultured cells treated with this compound
-
Perchloric acid
-
Potassium carbonate
-
HPLC system with a C18 reverse-phase column and UV detector
-
Mobile phase (e.g., potassium phosphate buffer with methanol)
-
Purine nucleotide standards (ATP, GTP, etc.)
Procedure:
-
Harvest cells after treatment with this compound.
-
Extract the intracellular metabolites by treating the cell pellet with cold perchloric acid.
-
Neutralize the extract with potassium carbonate and remove the precipitate by centrifugation.
-
Filter the supernatant.
-
Inject the sample into the HPLC system.
-
Separate the nucleotides using a gradient elution with the appropriate mobile phase.
-
Detect the nucleotides by their absorbance at a specific wavelength (e.g., 254 nm).
-
Quantify the nucleotide concentrations by comparing the peak areas to those of known standards.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of this compound on cell cycle progression.
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is measured by flow cytometry, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cultured cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (for fixation)
-
RNase A
-
Propidium iodide (PI) or other DNA-binding fluorescent dye
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with cold PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C.
-
Wash the fixed cells to remove the ethanol.
-
Treat the cells with RNase A to degrade RNA.
-
Stain the cells with a solution containing propidium iodide.
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Analyze the stained cells using a flow cytometer, collecting data on the fluorescence intensity of a large population of cells.
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Generate a histogram of DNA content and analyze the cell cycle distribution using appropriate software.
Conclusion
This compound is a highly specific inhibitor of GARFT, a critical enzyme in the de novo purine synthesis pathway. Its mechanism of action, centered on the depletion of intracellular purine pools, leads to the inhibition of nucleic acid synthesis, cell cycle arrest, and apoptosis in cancer cells. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and the development of new-generation inhibitors targeting purine metabolism. A thorough understanding of its biochemical and cellular effects is paramount for leveraging this therapeutic strategy in oncology.
References
Lometrexol: A Technical Guide to its Chemical Structure, Mechanism of Action, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lometrexol, a folate analog antimetabolite, is a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway. By disrupting the synthesis of purine nucleotides, this compound effectively halts DNA synthesis and induces cell cycle arrest, leading to its antineoplastic activity. This technical guide provides a comprehensive overview of the chemical structure of this compound, its mechanism of action, and a summary of key preclinical data. Detailed experimental protocols for assessing its activity are also provided to support further research and development.
Chemical Structure and Properties
This compound, also known as (6R)-5,10-Dideazatetrahydrofolate, is a synthetic folate analog. Its chemical structure is characterized by a pyrido[2,3-d]pyrimidine ring system linked to a p-aminobenzoyl glutamate moiety.
Chemical Formula: C₂₁H₂₅N₅O₆
Molecular Weight: 443.45 g/mol
SMILES Notation:
InChI Key:
Mechanism of Action
This compound exerts its cytotoxic effects by targeting the de novo purine synthesis pathway, a critical process for the production of adenosine and guanosine nucleotides required for DNA and RNA synthesis.
Inhibition of Glycinamide Ribonucleotide Formyltransferase (GARFT)
The primary molecular target of this compound is Glycinamide Ribonucleotide Formyltransferase (GARFT). This enzyme catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a crucial step in the purine biosynthesis pathway. This compound acts as a tight-binding inhibitor of GARFT[1]. The polyglutamated forms of this compound, which are metabolized within the cell, are even more potent inhibitors of the enzyme.
Disruption of Purine Synthesis and Cell Cycle Arrest
By inhibiting GARFT, this compound leads to a depletion of the intracellular pool of purine nucleotides. This purine deficiency disrupts DNA synthesis, a hallmark of rapidly proliferating cancer cells. Consequently, cells are arrested in the S phase of the cell cycle, ultimately leading to inhibition of tumor cell proliferation[2].
Quantitative Data
The following tables summarize key quantitative data regarding the efficacy and properties of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | IC₅₀ (nM) | Reference |
| CCRF-CEM (Human leukemia) | 2.9 | [1] |
Table 2: Enzyme Inhibition and Receptor Affinity
| Parameter | Value | Comparison | Reference |
| GARFT Inhibition (Kᵢ) | - | 9-fold less potent than LY309887 (Kᵢ = 6.5 nM) | [1] |
| Folate Receptor α Affinity | - | 6-fold higher than LY309887 | [1] |
Table 3: Phase I Clinical Trial Data (with Folinic Acid Rescue)
| Parameter | Value |
| Maximum Tolerated Dose (MTD) | 60 mg/m² (with folinic acid rescue from day 7 to day 9) |
| Dose-Limiting Toxicities | Anemia, Stomatitis, Thrombocytopenia |
Experimental Protocols
Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory activity of this compound on GARFT.
Materials:
-
Purified GARFT enzyme
-
Glycinamide ribonucleotide (GAR)
-
10-formyl-5,8-dideazafolate (fDDF)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
NaCl
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0) and maintain an ionic strength of 0.1 M with NaCl.
-
Add varying concentrations of GAR and the folate substrate, fDDF.
-
Introduce a range of concentrations of this compound to the reaction mixtures. A control with no inhibitor should be included.
-
Pre-incubate the reaction mixtures at 25°C for 5 minutes.
-
Initiate the reaction by adding a final concentration of 3 to 6 nM of purified GARFT enzyme.
-
Immediately monitor the increase in absorbance at 295 nm over time. The formation of 5,8-dideazafolate is measured (Δε = 18.9 mM⁻¹cm⁻¹).
-
Determine the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Calculate the inhibitory constant (Kᵢ) by analyzing the effect of this compound concentration on the enzyme kinetics.
Cell Viability (MTT) Assay
This protocol details a colorimetric assay to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., CCRF-CEM)
-
Complete culture medium
-
This compound
-
Hypoxanthine (for rescue experiments)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. For rescue experiments, prepare a parallel set of dilutions in medium supplemented with 50 μM hypoxanthine.
-
Remove the overnight culture medium and add 100 μL of the prepared drug dilutions to the respective wells. Include control wells with medium only.
-
Incubate the cells for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 10 μL of MTT reagent to each well and incubate for another 4 hours.
-
Add 100 μL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve. A significant shift in the IC₅₀ in the presence of hypoxanthine confirms that cytotoxicity is due to the inhibition of purine biosynthesis.
Visualizations
De Novo Purine Synthesis Pathway and this compound Inhibition
Caption: this compound inhibits GARFT, blocking the conversion of GAR to FGAR in the de novo purine synthesis pathway.
Experimental Workflow: Cytotoxicity and Purine Rescue Assay
Caption: Workflow for determining this compound's cytotoxicity and the rescue effect of exogenous purines.
References
Lometrexol as a GARFT Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lometrexol, also known as (6R)-5,10-dideazatetrahydrofolate (DDATHF), is a potent and specific antifolate antimetabolite.[1][2] Its primary mechanism of action is the inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[3][4] By disrupting the synthesis of purines, this compound effectively halts DNA synthesis, leading to cell cycle arrest and the inhibition of tumor cell proliferation.[2] This technical guide provides an in-depth overview of this compound's function as a GARFT inhibitor, including its mechanism of action, quantitative efficacy data, relevant experimental protocols, and the signaling pathways it impacts.
Introduction
Folate antagonists, or antifolates, have long been a cornerstone of cancer chemotherapy. These agents interfere with the metabolic processes that rely on folic acid, which are crucial for the synthesis of nucleotides, the building blocks of DNA and RNA. This compound represents a specific class of antifolates that targets the de novo purine synthesis pathway, which is often upregulated in rapidly dividing cancer cells. Unlike broader-acting antifolates like methotrexate, this compound's specificity for GARFT provides a distinct mechanism for inducing cytotoxicity in cancer cells. This targeted approach has made this compound a subject of significant interest in oncology research.
Mechanism of Action
This compound exerts its cytotoxic effects by competitively inhibiting GARFT. This enzyme catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to glycinamide ribonucleotide (GAR), producing formylglycinamide ribonucleotide (fGAR). This is a critical step in the multi-enzyme pathway that synthesizes inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).
Upon entering the cell, primarily through the reduced folate carrier (RFC), this compound is polyglutamated by the enzyme folylpolyglutamate synthetase (FPGS). This polyglutamation is crucial for its activity, as the polyglutamated forms of this compound are significantly more potent inhibitors of GARFT and are retained within the cell for longer periods. The tight binding of this compound to GARFT leads to a rapid and sustained depletion of intracellular purine pools, which in turn inhibits DNA and RNA synthesis, causing S-phase cell cycle arrest and ultimately, apoptosis.
Figure 1: Mechanism of action of this compound as a GARFT inhibitor.
Quantitative Efficacy Data
The potency of this compound has been evaluated in various cancer cell lines. The following tables summarize key quantitative data, including IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) and Ki values (the inhibition constant).
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| CCRF-CEM | Human T-cell Leukemia | 2.9 | |
| CCRF-CEM | Human T-cell Leukemia | 5.0 (as DDATHF-A) | |
| CCRF-CEM | Human T-cell Leukemia | 8.0 (as DDATHF-B) |
Table 2: Enzyme Inhibition Data for this compound and a Second Generation Inhibitor
| Compound | Target Enzyme | Ki (nM) | Reference |
| This compound | GARFT | ~58.5 (Calculated from 9-fold less potency than LY309887) | |
| LY309887 | GARFT | 6.5 |
Note: The Ki for this compound was calculated based on the statement that LY309887 is 9-fold more potent.
Experimental Protocols
GARFT Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of GARFT.
Methodology:
-
Enzyme Preparation: Recombinant human GARFT is expressed and purified from a suitable expression system (e.g., E. coli).
-
Substrate Preparation: The substrates, glycinamide ribonucleotide (GAR) and 10-formyl-5,8-dideazafolate (the cofactor), are prepared in an appropriate assay buffer.
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Assay Reaction: The reaction is initiated by mixing the GARFT enzyme, GAR, the cofactor, and varying concentrations of this compound in a microplate.
-
Detection: The reaction progress is monitored by measuring the increase in absorbance at a specific wavelength, which corresponds to the formation of the product, fGAR.
-
Data Analysis: The rate of reaction at each inhibitor concentration is determined. The IC50 value is then calculated by fitting the data to a dose-response curve. The Ki value can be determined through further kinetic studies, such as a Michaelis-Menten analysis.
Figure 2: Workflow for a GARFT enzyme inhibition assay.
Cell-Based Cytotoxicity Assay
This assay determines the concentration of this compound required to inhibit the growth of cancer cells in culture.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., CCRF-CEM) are cultured in appropriate media and conditions.
-
Cell Seeding: A known number of cells are seeded into the wells of a microplate.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay.
-
Data Analysis: The absorbance or fluorescence values are measured, and the percentage of cell viability relative to untreated control cells is calculated for each this compound concentration. The IC50 value is determined by plotting the data and fitting it to a sigmoidal dose-response curve.
Signaling Pathways and Cellular Effects
The inhibition of GARFT by this compound triggers a cascade of cellular events stemming from the depletion of purine nucleotides.
-
Cell Cycle Arrest: The lack of sufficient purine precursors for DNA synthesis leads to an arrest of the cell cycle, primarily in the S phase.
-
Apoptosis: Prolonged purine starvation can induce programmed cell death (apoptosis) in cancer cells.
-
p53-Independent Cytotoxicity: Studies have shown that this compound's cytotoxicity is independent of the p53 tumor suppressor protein status. This is significant as many cancers have mutated or non-functional p53, making them resistant to certain chemotherapies. This compound can be equally effective in killing carcinoma cells regardless of whether the p53 pathway is intact.
Figure 3: Cellular consequences of GARFT inhibition by this compound.
Clinical Development and Considerations
The initial clinical development of this compound was hampered by severe and cumulative toxicities. However, subsequent preclinical and clinical studies demonstrated that these toxicities could be significantly mitigated by co-administration of low-dose folic acid. This finding has paved the way for safer administration schedules of GARFT inhibitors. Phase I clinical trials have been conducted to determine the maximum tolerated dose of this compound in combination with folic acid and other chemotherapeutic agents like paclitaxel.
Mechanisms of resistance to this compound can include impaired transport into the cell, decreased polyglutamation by FPGS, or alterations in the GARFT enzyme itself.
Conclusion
This compound is a highly specific inhibitor of GARFT, a critical enzyme in the de novo purine synthesis pathway. Its targeted mechanism of action, leading to purine depletion and S-phase arrest, makes it an effective antineoplastic agent. The understanding of its pharmacology, including the importance of polyglutamation and the mitigation of toxicity with folic acid supplementation, is crucial for its potential therapeutic application. Further research into this compound and next-generation GARFT inhibitors continues to be a promising avenue in the development of targeted cancer therapies.
References
- 1. Antifolates targeting purine synthesis allow entry of tumor cells into S phase regardless of p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. A phase I clinical study of the antipurine antifolate this compound (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Lometrexol: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lometrexol, a potent folate analog antimetabolite, emerged as a significant agent in cancer research due to its specific inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine biosynthesis pathway. This document provides a comprehensive technical overview of this compound, encompassing its discovery, detailed asymmetric synthesis of its active (6R)-diastereomer, mechanism of action, and key experimental findings. Quantitative data on its enzymatic inhibition, cellular activity, and clinical pharmacokinetics are presented in structured tables for clarity. Detailed experimental protocols for assessing its biological effects and diagrams of the relevant biochemical pathways are also included to serve as a valuable resource for researchers in oncology and drug development.
Discovery and Rationale
This compound, also known as (6R)-5,10-dideazatetrahydrofolate (DDATHF), was developed as an antifolate antimetabolite with a distinct mechanism of action compared to its predecessor, methotrexate, which primarily inhibits dihydrofolate reductase (DHFR).[1] The rationale behind its development was to target a different node in folate metabolism, specifically the de novo purine synthesis pathway, to overcome methotrexate resistance and potentially offer a different spectrum of anticancer activity.[2][3] this compound was identified as a highly specific and potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), the first folate-dependent enzyme in this pathway.[4] Its discovery marked a significant step in the development of targeted cancer therapies. Early clinical development, however, was challenged by severe and cumulative antiproliferative toxicities.[2] Subsequent preclinical and clinical studies revealed that these toxicities could be effectively managed with folic acid supplementation, which did not compromise the drug's antitumor efficacy.
Asymmetric Synthesis of (6R)-Lometrexol
The biologically active form of this compound is the (6R)-diastereomer. Its enantioselective synthesis is crucial for its therapeutic use. Several synthetic routes have been reported, with a key strategy involving the construction of a chiral piperidone intermediate.
A reported enantioselective synthesis of this compound utilizes (5R)-2-piperidone as a key intermediate. The synthesis commences with a lipase-catalyzed enantioselective esterification of a 1,3-propanediol derivative to establish the chiral center. Through a series of functional group manipulations, this is converted to an azido alcohol. The S isomer of this alcohol is then used to construct the (5R)-2-piperidone ring in three steps.
The piperidone is converted to a thiolactam, which then undergoes cyclization with guanidine to form the (6R)-5-deaza-5,6,7,8-tetrahydropterin core. Cyanation of this intermediate followed by hydrolysis of the resulting nitrile affords (6R)-5,10-dideaza-5,6,7,8-tetrahydropteroic acid. The synthesis is completed by coupling this acid with diethyl glutamate, followed by hydrolysis of the ester groups to yield this compound.
Mechanism of Action
This compound exerts its cytotoxic effects by specifically inhibiting glycinamide ribonucleotide formyltransferase (GARFT). GARFT catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a critical step in the de novo biosynthesis of purines. By inhibiting this enzyme, this compound leads to a rapid and prolonged depletion of intracellular purine nucleotide pools (ATP and GTP). This purine deficiency results in the inhibition of DNA and RNA synthesis, ultimately causing cell cycle arrest in the S phase and inducing apoptosis in cancer cells.
This compound is actively transported into cells and requires polyglutamation by the enzyme folylpolyglutamate synthetase (FPGS) for its full intracellular activity and retention. The polyglutamated forms of this compound are more potent inhibitors of GARFT.
De Novo Purine Biosynthesis Pathway and this compound's Site of Action
The following diagram illustrates the de novo purine biosynthesis pathway and highlights the inhibitory action of this compound.
Caption: Inhibition of GARFT by this compound in the de novo purine synthesis pathway.
Quantitative Data
Enzymatic Inhibition and Cellular Potency
This compound is a potent inhibitor of GARFT and demonstrates significant cytotoxicity against various cancer cell lines.
| Parameter | Value | Target/Cell Line | Reference |
| Ki (GARFT Inhibition) | ~58.5 nM | GARFT | |
| IC50 | 2.9 nM | CCRF-CEM (Human Leukemia) | |
| IC50 | Increased 70-fold with folate supplementation | Tumor cells |
Clinical Pharmacokinetics of this compound (with Folic Acid Supplementation)
Pharmacokinetic parameters were determined in Phase I clinical trials where this compound was administered intravenously with oral folic acid supplementation.
| Parameter | Mean Value (± SD) | Notes | Reference |
| Plasma Half-life (t1/2α) | 19 ± 7 min | Initial distribution phase | |
| Plasma Half-life (t1/2β) | 256 ± 96 min | Elimination phase | |
| Plasma Half-life (t1/2γ) | 1170 ± 435 min | Terminal elimination phase | |
| Clearance | 1.6 ± 0.6 L/h/m² | - | |
| Volume of Distribution (Vd) | 8.9 ± 4.1 L/m² | - | |
| Plasma Protein Binding | 78 ± 3% | - | |
| Renal Elimination (24h) | 85 ± 16% | Percentage of unchanged drug |
Phase I Clinical Trial Toxicity
In a Phase I study with folic acid rescue, the following toxicities were observed.
| Dose-Limiting Toxicity | This compound Dose | Rescue Regimen | Reference |
| Stomatitis and Thrombocytopenia | 12 mg/m² (total dose over 3 days) | None | |
| Anemia | 60 mg/m² | Oral folinic acid (days 7-9) |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol is adapted for assessing the effect of this compound on the cell cycle distribution of cancer cells.
Objective: To determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle after treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., CCRF-CEM)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (DNase-free)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest. Treat the cells with various concentrations of this compound (e.g., 1-100 nM) and a vehicle control for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation. Wash the cell pellet once with PBS.
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and collect the emission fluorescence at ~617 nm. Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Folylpolyglutamate Synthetase (FPGS) Activity Assay
This assay measures the activity of FPGS, the enzyme responsible for the polyglutamation of this compound.
Objective: To determine the rate of polyglutamate formation from this compound in cell or tissue extracts.
Materials:
-
Cell or tissue lysate
-
This compound
-
[¹⁴C]-Glutamic acid
-
ATP, MgCl₂, KCl, DTT
-
Tris buffer (pH 8.85)
-
Reaction termination solution (e.g., perchloric acid)
-
HPLC system with a radiodetector
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing Tris buffer, ATP, MgCl₂, KCl, DTT, this compound, and [¹⁴C]-glutamic acid.
-
Enzyme Reaction: Initiate the reaction by adding the cell or tissue lysate to the reaction mixture. Incubate at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a termination solution.
-
Analysis: Separate the parent this compound from its polyglutamated forms using HPLC. Quantify the amount of [¹⁴C]-glutamate incorporated into the polyglutamate chains using a radiodetector.
-
Data Calculation: Calculate the FPGS activity based on the rate of formation of polyglutamated this compound.
Logical Relationships and Workflows
This compound Drug Development Workflow
The following diagram outlines the typical workflow for the preclinical and early clinical development of an anticancer agent like this compound.
Caption: A simplified workflow for the development of this compound.
Conclusion
This compound stands as a pivotal compound in the history of antifolate cancer chemotherapy. Its specific mechanism of targeting GARFT in the de novo purine synthesis pathway represented a significant advancement in the field. While its clinical development was initially met with challenges due to toxicity, the understanding and management of these adverse effects through folic acid supplementation have provided valuable lessons for the development of subsequent antifolates. The detailed synthetic pathways, quantitative biological data, and experimental protocols outlined in this guide offer a comprehensive resource for researchers continuing to explore the potential of GARFT inhibitors and other targeted therapies in oncology.
References
- 1. news-medical.net [news-medical.net]
- 2. A phase I clinical study of the antipurine antifolate this compound (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of the antipurine antifolate this compound (DDATHF) with folinic acid rescue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to Lometrexol's Role as a Folate Analog Antimetabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lometrexol ((6R)-5,10-dideaza-5,6,7,8-tetrahydrofolate, DDATHF) is a potent, second-generation folate analog antimetabolite with significant antineoplastic activity.[1][2] As a selective inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), this compound plays a critical role in the disruption of de novo purine biosynthesis, a fundamental pathway for DNA synthesis and cellular proliferation.[3][4] This targeted inhibition leads to the depletion of intracellular purine ribonucleotides, resulting in cell cycle arrest, apoptosis, and the inhibition of tumor growth.[5] This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action: Targeting De Novo Purine Synthesis
This compound functions as an antimetabolite by mimicking the structure of natural folates, allowing it to enter cells and interact with folate-dependent enzymes. Its primary target is Glycinamide Ribonucleotide Formyltransferase (GARFT), the enzyme responsible for catalyzing the first of two formylation steps in the de novo purine synthesis pathway.
By binding tightly to GARFT, this compound and its polyglutamated metabolites effectively block the conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). This inhibition leads to a rapid and sustained depletion of the intracellular pool of purine nucleotides (ATP and GTP), which are essential for DNA and RNA synthesis. The consequence of this purine depletion is the induction of cell cycle arrest, primarily in the S phase, and ultimately, apoptosis in rapidly proliferating cancer cells. Notably, this compound has demonstrated activity against tumors that have developed resistance to other antifolates like methotrexate.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (nM) | Reference |
| CCRF-CEM (Human Leukemia) | 2.9 | |
| L1210 (Murine Leukemia) | 1-30 µM (induces growth inhibition) |
Table 2: this compound Pharmacokinetic Parameters in Humans
| Parameter | Value | Reference |
| Mean Clearance | 1.6 ± 0.6 L/h/m² | |
| Volume of Distribution (steady state) | 8.9 ± 4.1 L/m² | |
| Mean Half-life (α-phase) | 0.23 ± 0.1 h | |
| Mean Half-life (β-phase) | 2.9 ± 1.4 h | |
| Mean Half-life (γ-phase) | 25.0 ± 48.7 h | |
| Plasma Protein Binding | 78 ± 3% | |
| Renal Elimination (within 24h) | 85 ± 16% |
Table 3: Phase I Clinical Trial Dosage and Toxicity
| This compound Dose | Folic Acid Supplementation/Rescue | Dose-Limiting Toxicity | Reference |
| 4 mg/m²/day for 3 days | None | Cumulative stomatitis and delayed thrombocytopenia | |
| Up to 60 mg/m² (single dose) | Oral folinic acid (15 mg 4x/day, days 7-9) | Anemia | |
| 10.4 mg/m²/week | 3 mg/m²/day oral folic acid | Thrombocytopenia and mucositis | |
| 15-30 mg/m² (every 21 days) | IV folic acid (5 mg or 25 mg/m²) | Hematological toxicity |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In Vitro Cytotoxicity Assay
This protocol is a synthesis of methods used to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Methodology:
-
Cell Culture: Maintain the desired cancer cell line (e.g., CCRF-CEM) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Harvest cells during the logarithmic growth phase and seed them into 96-well microtiter plates at a predetermined density.
-
Drug Treatment: Prepare serial dilutions of this compound in the growth medium. Add the this compound solutions to the appropriate wells, ensuring a range of concentrations is tested. Include untreated control wells.
-
Incubation: Incubate the plates for a specified duration (e.g., 96 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based assay reagent.
-
Data Acquisition: After an appropriate incubation period with the viability reagent, measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. Plot the viability data against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to analyze the effects of this compound on the cell cycle distribution of cancer cells.
Methodology:
-
Cell Treatment: Culture cancer cells and treat them with this compound at a specified concentration (e.g., a concentration around the IC50) for various time points (e.g., 12, 24, 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization or scraping, and wash them with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the DNA dye with a laser and collect the fluorescence emission.
-
Data Analysis: Gate the cell population to exclude debris and doublets. Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Signaling Pathways and Cellular Responses
This compound's inhibition of GARFT triggers a cascade of cellular events, primarily related to cell cycle control and apoptosis.
Induction of Cell Cycle Arrest
The depletion of purine nucleotides by this compound leads to a stall in DNA replication, which is a hallmark of the S phase of the cell cycle. This triggers cellular stress responses that halt the progression of the cell cycle, preventing cells from entering mitosis with incompletely replicated DNA. Studies have shown that treatment with this compound results in an accumulation of cells in the S phase.
Induction of Apoptosis
Prolonged purine starvation and cell cycle arrest can lead to the induction of apoptosis, or programmed cell death. The precise signaling pathways leading to apoptosis following GARFT inhibition are complex and may be cell-type dependent. However, it is understood that the cellular stress caused by the lack of essential building blocks for DNA and RNA synthesis can activate intrinsic apoptotic pathways. While this compound itself does not cause DNA strand breaks, the downstream consequences of its action on purine synthesis can trigger cell death.
Mechanisms of Resistance
Resistance to this compound, like other antifolates, can arise from several mechanisms. These include:
-
Impaired Drug Transport: Reduced expression or mutations in the reduced folate carrier (RFC) can limit the uptake of this compound into cancer cells.
-
Decreased Polyglutamylation: this compound is activated and retained within cells through polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS). Decreased FPGS activity can lead to reduced intracellular concentrations of active this compound.
-
Target Enzyme Alterations: Amplification of the GARFT gene or mutations that reduce the binding affinity of this compound to the enzyme can confer resistance.
-
Increased Drug Efflux: Overexpression of efflux pumps can actively transport this compound out of the cell, reducing its intracellular concentration.
Conclusion
This compound is a highly specific and potent inhibitor of de novo purine synthesis, representing a significant tool in the arsenal of antimetabolite cancer therapies. Its mechanism of action, centered on the inhibition of GARFT, leads to a cascade of events culminating in cell cycle arrest and apoptosis in malignant cells. Understanding the quantitative aspects of its pharmacokinetics and toxicity, as well as the detailed experimental protocols for its evaluation, is crucial for its effective application in research and drug development. Further investigation into the molecular intricacies of its induced signaling pathways and mechanisms of resistance will continue to inform the development of novel therapeutic strategies and combination therapies to enhance its clinical efficacy.
References
- 1. Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. A phase I clinical study of the antipurine antifolate this compound (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I study of the antipurine antifolate this compound (DDATHF) with folinic acid rescue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
The Pharmacodynamics of Lometrexol: A Technical Guide for Cancer Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lometrexol (5,10-dideazatetrahydrofolate, DDATHF) is a potent folate analog antimetabolite that has demonstrated significant antineoplastic activity. Its primary mechanism of action is the specific and tight-binding inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway. This inhibition leads to a depletion of intracellular purine pools, subsequently halting DNA synthesis and inducing S-phase cell cycle arrest and apoptosis in cancer cells. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its cellular effects to support further research and drug development efforts.
Mechanism of Action
This compound exerts its cytotoxic effects by targeting the de novo purine synthesis pathway, a critical process for the proliferation of cancer cells.[1][2]
Inhibition of Glycinamide Ribonucleotide Formyltransferase (GARFT)
This compound is a potent inhibitor of GARFT, the enzyme responsible for the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), an early step in purine synthesis.[2][3] By binding tightly to GARFT, this compound blocks the production of purines, which are essential components of DNA and RNA.[4] This targeted inhibition makes this compound effective even in tumors resistant to other antifolates like methotrexate.
Cellular Uptake and Polyglutamylation
This compound enters cancer cells via folate transporters. Once inside the cell, it is converted into polyglutamate derivatives by the enzyme folylpolyglutamate synthetase (FPGS). This polyglutamylation is crucial for this compound's activity, as the polyglutamated forms are retained more effectively within the cell and are more potent inhibitors of GARFT.
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data regarding the activity of this compound against various cancer cell lines and its inhibitory effect on its target enzyme.
In Vitro Cytotoxicity of this compound
This compound has demonstrated potent cytotoxicity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and experimental conditions.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Reference |
| CCRF-CEM | Leukemia | 2.9 | Not Specified | |
| A549 | Lung Carcinoma | Not Specified | Not Specified | |
| HeLa | Cervical Cancer | Not Specified | Not Specified | |
| HT29 | Colon Adenocarcinoma | Not Specified | Not Specified | |
| HCT116 | Colon Carcinoma | Not Specified | Not Specified | |
| KK47 | Bladder Cancer | Not Specified | Not Specified | |
| MDA-MB-231 | Breast Adenocarcinoma | Not Specified | Not Specified |
Note: Specific IC50 values for A549, HeLa, HT29, HCT116, KK47, and MDA-MB-231 were not explicitly provided in the search results, but these cell lines were used in studies investigating this compound's effects.
Enzyme Inhibition
This compound is a tight-binding inhibitor of GARFT. While a direct Ki value for this compound was not found, a study comparing it to a second-generation GARFT inhibitor, LY309887, provides insight into its potency. LY309887 has a Ki of 6.5 nM and is reported to be 9-fold more potent than this compound.
| Enzyme | Inhibitor | Ki (nM) |
| GARFT | LY309887 | 6.5 |
| GARFT | This compound | ~58.5 (estimated) |
Cellular Effects of this compound
Depletion of Intracellular Nucleotide Pools
The inhibition of GARFT by this compound leads to a rapid and significant depletion of intracellular purine nucleotide pools, including ATP and GTP. This depletion is a direct consequence of the blockade of the de novo purine synthesis pathway. The lack of these essential building blocks for DNA and RNA synthesis is a primary driver of this compound's cytotoxic effects.
Cell Cycle Arrest
This compound treatment leads to a prominent arrest of cancer cells in the S-phase of the cell cycle. This is a direct result of the depletion of purine nucleotides, which are necessary for DNA replication.
Induction of Apoptosis
Prolonged exposure to this compound and the subsequent disruption of cellular processes ultimately lead to the induction of apoptosis, or programmed cell death, in cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate IC50 values.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Following incubation, add MTT solution to each well and incubate for 2-4 hours.
-
After the incubation with MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
GARFT Enzyme Activity Assay
This spectrophotometric assay measures the inhibition of GARFT by this compound.
Materials:
-
Purified recombinant human GARFT
-
Glycinamide ribonucleotide (GAR)
-
10-formyl-5,8-dideazafolate (10-CHO-DDF)
-
This compound
-
Assay buffer (e.g., HEPES buffer, pH 7.5)
-
UV-transparent 96-well plates
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing GAR, 10-CHO-DDF, and varying concentrations of this compound in the assay buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the purified GARFT enzyme.
-
Immediately measure the rate of increase in absorbance at a specific wavelength, which corresponds to the formation of the product, 5,8-dideazafolate.
-
Determine the initial reaction velocities at different this compound concentrations.
-
Calculate the Ki value for this compound by fitting the data to an appropriate enzyme inhibition model.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the distribution of cells in different phases of the cell cycle following treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with this compound at a desired concentration for a specific time period.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice or at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a solution containing RNase A and incubate to ensure only DNA is stained.
-
Add the PI staining solution and incubate in the dark.
-
Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI.
-
Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases.
Conclusion
This compound is a highly specific and potent inhibitor of GARFT, leading to the depletion of purine nucleotides, S-phase cell cycle arrest, and apoptosis in cancer cells. Its efficacy is dependent on cellular uptake and subsequent polyglutamylation. The quantitative data and experimental protocols provided in this technical guide offer a valuable resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of this compound and other GARFT inhibitors in oncology. Further research to obtain a broader range of IC50 values across diverse cancer types and to directly quantify the Ki for this compound will enhance our understanding of its pharmacodynamic profile.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A phase I clinical study of the antipurine antifolate this compound (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective potentiation of this compound growth inhibition by dipyridamole through cell-specific inhibition of hypoxanthine salvage - PMC [pmc.ncbi.nlm.nih.gov]
Lometrexol: A Technical Guide to its Impact on DNA Synthesis and the Cell Cycle
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lometrexol, a folate analog antimetabolite, is a potent and specific inhibitor of de novo purine synthesis. Its primary mechanism of action is the inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the pathway responsible for the synthesis of purine nucleotides.[1][2] This inhibition leads to a depletion of the intracellular purine pool, which in turn disrupts DNA synthesis and induces cell cycle arrest, primarily in the S phase. This technical guide provides an in-depth overview of this compound's effects on these fundamental cellular processes, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.
Mechanism of Action: Inhibition of De Novo Purine Synthesis
This compound's cytotoxic and cytostatic effects stem from its targeted inhibition of GARFT.[1][2] This enzyme catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), an early and critical step in the multi-enzyme pathway of de novo purine biosynthesis. By blocking this step, this compound effectively shuts down the production of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). The subsequent depletion of adenosine triphosphate (ATP) and guanosine triphosphate (GTP) pools has profound consequences for cellular function, most notably the cessation of DNA and RNA synthesis.
References
Lometrexol's Efficacy in Methotrexate-Resistant Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methotrexate (MTX), a cornerstone of chemotherapy for decades, faces a significant challenge in the form of drug resistance, which can be intrinsic or acquired. This resistance largely stems from mechanisms that either reduce the intracellular concentration of the drug or alter its target enzyme, dihydrofolate reductase (DHFR). Lometrexol (DDATHF), a potent folate analog antimetabolite, offers a promising therapeutic alternative by targeting a different enzyme in the folate pathway: glycinamide ribonucleotide formyltransferase (GARFT). This distinct mechanism of action allows this compound to circumvent common methotrexate resistance pathways, demonstrating significant activity in MTX-resistant tumors. This technical guide provides an in-depth analysis of this compound's activity in such tumors, presenting key preclinical data, detailed experimental protocols, and visualizations of the underlying biochemical pathways.
The Core Challenge: Methotrexate Resistance
The clinical efficacy of methotrexate is often limited by the development of resistance. The primary mechanisms of MTX resistance include:
-
Impaired Drug Transport: Reduced influx of MTX into cancer cells due to alterations or decreased expression of the reduced folate carrier (RFC).
-
Defective Polyglutamylation: Inability of cancer cells to convert MTX into its more effectively retained polyglutamated forms.
-
Increased DHFR Expression: Amplification of the DHFR gene, leading to higher levels of the target enzyme and requiring higher concentrations of MTX for effective inhibition.
-
Altered DHFR Affinity: Mutations in the DHFR gene that reduce the binding affinity of MTX to its target.[1]
These resistance mechanisms often lead to treatment failure and underscore the need for alternative therapeutic strategies.
This compound: A Mechanistically Distinct Antifolate
This compound is a folate analog that, unlike methotrexate, primarily inhibits glycinamide ribonucleotide formyltransferase (GARFT).[2][3][4] GARFT is a critical enzyme in the de novo purine biosynthesis pathway. By inhibiting GARFT, this compound depletes the intracellular pool of purines, which are essential for DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[3] This unique mechanism of action is the foundation of its activity in tumors that have developed resistance to DHFR inhibitors like methotrexate.
Quantitative Analysis of this compound Activity
Preclinical studies have demonstrated this compound's potent cytotoxic activity in various cancer cell lines, including those resistant to methotrexate. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Cytotoxicity of this compound and Methotrexate in Human T-cell Leukemia (CCRF-CEM) Cell Lines
| Cell Line | Resistance Mechanism | This compound IC50 (nM) | Methotrexate IC50 (µM) | Fold Resistance to Methotrexate | Reference |
| CCRF-CEM (Parental) | - | 2.9 | 0.02 | - | |
| CCRF-CEM/R1 | 20-fold increased DHFR activity | Not Reported | ~1.4 (70-fold resistant) | 70 | |
| CCRF-CEM/R2 | Increased DHFR & Decreased Transport | Not Reported | ~7.0 (350-fold resistant) | 350 | |
| CCRF-CEM/R3 | Impaired Transport | Not Reported | Not Reported | Not Reported | |
| CEM-RF (Parental) | - | Not Reported | 0.98 | - | |
| CEM-FBP (Transport-Resistant) | Impaired Transport | Not Reported | 251 | ~256 |
Note: Direct comparative IC50 data for this compound in the specific MTX-resistant CCRF-CEM sublines (R1, R2, R3) was not available in the reviewed literature. The table presents data synthesized from multiple sources to highlight the resistance profiles of these lines to methotrexate and the known potency of this compound against the parental line.
Experimental Protocols
This section details the methodologies employed in key experiments to evaluate the activity of this compound in methotrexate-resistant tumor models.
Establishment of Methotrexate-Resistant Cell Lines
-
Cell Line: Human T-lymphoblast cell line, CCRF-CEM.
-
Procedure:
-
The parental CCRF-CEM cell line is cultured in standard growth medium.
-
To induce resistance, the cells are exposed to stepwise increasing concentrations of methotrexate.
-
The initial concentration of methotrexate is typically at or near the IC50 value for the parental line.
-
As the cells adapt and resume proliferation, the concentration of methotrexate is gradually increased.
-
This process of stepwise selection is continued until a cell line with a desired level of resistance is established.
-
The resulting resistant sublines (e.g., CCRF-CEM/R1, CCRF-CEM/R2) are then characterized to determine the mechanism of resistance (e.g., DHFR activity assays, MTX transport studies).
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and methotrexate against sensitive and resistant cell lines.
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10^4 cells/well) and allowed to attach overnight.
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound or methotrexate).
-
A control group of cells is treated with vehicle only.
-
The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 values are determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Mechanisms of Action and Resistance
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
Early Clinical Insights into Lometrexol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the early clinical trial results for Lometrexol, an antipurine antifolate agent. The document synthesizes publicly available data on the drug's pharmacokinetics, safety profile, and preliminary efficacy. It is intended to serve as a resource for researchers and professionals involved in the development of novel cancer therapeutics.
Core Data Presentation
The following tables summarize the quantitative data extracted from early-phase clinical trials of this compound. These trials primarily focused on dose-escalation and the determination of the maximum tolerated dose (MTD), often in conjunction with folic acid supplementation to mitigate toxicity.
Table 1: Pharmacokinetic Parameters of this compound in Patients with Folic Acid Supplementation
| Parameter | Value | Study Population | Citation |
| Plasma Half-Life (t½) | |||
| t½α | 19 ± 7 min | 17 patients (32 courses) in a Phase I study | [1][2] |
| t½β | 256 ± 96 min | 17 patients (32 courses) in a Phase I study | [1][2] |
| t½γ (where measurable) | 1170 ± 435 min | 17 patients (32 courses) in a Phase I study | [1] |
| Plasma Protein Binding | 78 ± 3% | 17 patients | |
| Volume of Distribution (Vd) | 4.7 - 15.8 L/m² | 17 patients | |
| Renal Elimination | |||
| Within 6 hours | 56 ± 17% of administered dose | 19 patients (21 courses) | |
| Within 24 hours | 85 ± 16% of administered dose | 19 patients (21 courses) |
Table 2: Dose-Limiting Toxicities (DLTs) and Maximum Tolerated Dose (MTD) in Phase I Trials
| Dosing Regimen | Folic Acid/Folinic Acid Rescue | Dose-Limiting Toxicities | MTD | Number of Patients | Citation |
| Daily for 3 consecutive days, repeated every 4 weeks | None initially | Cumulative early stomatitis, delayed thrombocytopenia | 4 mg/m²/day (Total dose: 12 mg/m²) | 60 | |
| Single dose on day 1, repeated every 4 weeks | Oral folinic acid (15 mg 4x/day, days 3-5) | Anemia | 60 mg/m² (when rescue on days 7-9) | 60 | |
| Weekly i.v. infusion for 8 weeks | Daily oral folic acid (3 mg/m²) | Thrombocytopenia, mucositis | Not reached, recommended Phase II dose established | 18 |
Table 3: Preliminary Efficacy in a Weekly this compound with Folic Acid Supplementation Study
| Tumor Type | Response | Number of Patients | Citation |
| Melanoma | Partial Response | 1 | |
| Melanoma | Stable Disease | 2 | |
| Renal Cell Carcinoma | Stable Disease | 1 |
Note: Extensive Phase II trial data with comprehensive efficacy results across various cancer types are not widely available in the public domain based on the conducted literature search.
Experimental Protocols
The following is a detailed methodology for a representative Phase I clinical trial of this compound administered with oral folic acid supplementation, synthesized from published study protocols.
Study Objective: To determine the maximum tolerated dose (MTD) and characterize the safety profile and pharmacokinetics of this compound administered intravenously on a weekly schedule with daily oral folic acid supplementation in patients with advanced solid tumors.
Patient Population:
-
Inclusion Criteria: Patients with histologically or cytologically confirmed advanced or metastatic solid tumors for which standard therapy does not exist or has proven ineffective. Age ≥ 18 years. Eastern Cooperative Oncology Group (ECOG) performance status of 0-2. Adequate organ function (hematological, renal, and hepatic).
-
Exclusion Criteria: Prior treatment with this compound. Major surgery within 4 weeks prior to study entry. Active uncontrolled infection. Symptomatic central nervous system (CNS) metastases.
Treatment Plan:
-
Folic Acid Supplementation: Patients received daily oral folic acid (e.g., 3 mg/m²) starting 7 days prior to the first this compound administration and continuing for 7 days after the last dose.
-
This compound Administration: this compound was administered as a short intravenous infusion (e.g., <2 minutes) weekly for 8 weeks. Dose escalation proceeded in cohorts of 3-6 patients at predefined dose levels.
-
Dose Escalation: A standard 3+3 dose escalation design was typically employed. Dose levels of this compound were escalated in subsequent cohorts of patients until dose-limiting toxicities were observed.
Assessments:
-
Safety and Toxicity: Patients were monitored for adverse events at each visit. Toxicities were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). Dose-limiting toxicities (DLTs) were defined in the protocol, often including severe myelosuppression (thrombocytopenia, neutropenia) and mucositis.
-
Pharmacokinetics: Plasma samples were collected at predefined time points after this compound administration to determine pharmacokinetic parameters such as Cmax, AUC, half-life, and clearance.
-
Tumor Response: Tumor assessments were performed at baseline and at specified intervals (e.g., every 8 weeks) using standard imaging techniques and Response Evaluation Criteria in Solid Tumors (RECIST).
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Mechanism of Action
This compound is an antifolate that specifically inhibits glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway. This inhibition leads to a depletion of purine nucleotides, which are essential for DNA and RNA synthesis, ultimately resulting in cell cycle arrest and apoptosis in rapidly proliferating cancer cells.
Caption: this compound's inhibition of GARFT in the de novo purine synthesis pathway.
Experimental Workflow of a this compound Phase I Clinical Trial
The following diagram illustrates a typical workflow for a Phase I clinical trial of this compound, from patient recruitment to data analysis.
Caption: A representative workflow for a Phase I clinical trial of this compound.
References
Methodological & Application
Lometrexol in Preclinical Animal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Lometrexol dosage and administration for in vivo animal studies, with a focus on preclinical cancer models. The information is intended to guide researchers in designing and executing robust experiments to evaluate the efficacy and pharmacodynamics of this antifolate agent.
Introduction to this compound
This compound is a potent antifolate drug that specifically targets and inhibits glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway. By blocking this pathway, this compound disrupts the production of purine nucleotides, which are essential for DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells.[1][2] Preclinical studies in animal models have been crucial in understanding the antitumor activity, pharmacology, and toxicology of this compound.[3][4][5]
A critical factor influencing the efficacy and toxicity of this compound is the folate status of the animal. Studies have shown a dramatic increase in toxicity in animals with low folate levels. Therefore, maintaining a standard diet with adequate folic acid is essential for reproducible and clinically relevant results.
This compound Dosage and Administration in Animal Models
The appropriate dosage of this compound can vary significantly depending on the animal model, tumor type, and the folate level of the diet. The following table summarizes reported dosages from various in vivo studies.
| Animal Model | Cancer/Disease Model | This compound Dosage | Route of Administration | Dosing Schedule | Key Findings |
| Mice | C3H Mammary Adenocarcinoma | Not explicitly stated, but showed therapeutic index in animals on a standard diet. | Not specified | Not specified | Folic acid administration to folate-deficient mice restored antitumor activity. |
| Mice | Colon Cancer Xenografts | Not explicitly stated, but demonstrated efficacy. | Not specified | Not specified | This compound showed excellent efficacy in several colon xenografts. |
| Mice (Pregnant) | Developmental Toxicity Study | 15-60 mg/kg | Intraperitoneal (IP) | Single dose on gestation day 7.5 | Induced neural tube defects in a dose-dependent manner. 40 mg/kg was identified as the optimal dose for inducing NTDs. |
| Mice (Folate-Deficient) | Toxicity Study | LD50 of 0.1-0.3 mg/kg | Not specified | Not specified | Demonstrated a 3000-fold increase in lethality compared to mice on a standard diet. |
Note: The available literature often lacks specific therapeutic dosage regimens for this compound in various cancer models, frequently focusing on comparative efficacy or toxicological endpoints. Researchers should perform dose-finding studies to determine the optimal therapeutic dose for their specific animal model and experimental conditions, while carefully monitoring for signs of toxicity.
Experimental Protocols
This compound Formulation for In Vivo Administration
This compound is typically available as a lyophilized powder. For in vivo studies, it needs to be reconstituted in a sterile, biocompatible vehicle.
Materials:
-
This compound powder
-
Sterile Water for Injection, USP
-
Sterile 0.9% Sodium Chloride (Normal Saline), USP
-
Sterile filters (0.22 µm)
Protocol:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Reconstitute the this compound powder with a small volume of Sterile Water for Injection to dissolve it completely.
-
Further dilute the reconstituted this compound solution with sterile normal saline to the final desired concentration.
-
Sterile-filter the final solution using a 0.22 µm syringe filter before administration.
-
Store the prepared solution as recommended by the manufacturer, typically protected from light.
Intraperitoneal (IP) Injection in Mice
Intraperitoneal injection is a common route for administering this compound in mouse studies.
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol wipes
-
Animal scale
Protocol:
-
Weigh the mouse to accurately calculate the injection volume.
-
Properly restrain the mouse to expose the abdomen. One common method is to gently scruff the mouse by the loose skin on its neck and back.
-
Tilt the mouse slightly downwards to allow the abdominal organs to shift away from the injection site.
-
Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or major blood vessels.
-
Swab the injection site with a 70% ethanol wipe and allow it to dry.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.
-
Gently aspirate to ensure the needle is not in a blood vessel or organ. If blood or any fluid is drawn, withdraw the needle and re-insert at a different site with a new needle.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions post-injection.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action: Inhibition of De Novo Purine Synthesis
This compound exerts its anticancer effect by inhibiting glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine synthesis pathway. This pathway is responsible for the synthesis of purine nucleotides (adenosine and guanosine) from simpler precursors. Cancer cells, with their high rate of proliferation, are heavily reliant on this pathway for the synthesis of DNA and RNA. By blocking GARFT, this compound leads to a depletion of the purine pool, thereby inhibiting nucleic acid synthesis and inducing cell death.
General Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a murine cancer model.
Conclusion
This compound is a potent inhibitor of de novo purine synthesis with demonstrated antitumor activity in preclinical models. When designing in vivo studies, it is critical to consider the folate status of the animals and to perform dose-escalation studies to identify a well-tolerated and effective therapeutic dose. The protocols and information provided herein serve as a guide for researchers to develop robust and reproducible preclinical studies to further elucidate the therapeutic potential of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Pathway Engineered Enzymatic de novo Purine Nucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I study of the antipurine antifolate this compound (DDATHF) with folinic acid rescue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I clinical study of the antipurine antifolate this compound (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Efficacy of Lometrexol: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in evaluating the efficacy of Lometrexol, a potent folate analog antimetabolite. This compound's primary mechanism of action is the inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine synthesis pathway. This inhibition leads to the depletion of purine pools, resulting in cell cycle arrest and apoptosis. A secondary target, serine hydroxymethyltransferase (SHMT), has also been identified. These protocols and data aim to standardize the assessment of this compound's efficacy in both preclinical and clinical research settings.
Mechanism of Action: Targeting Purine Synthesis
This compound, as a folate analog, is actively transported into cells where it is polyglutamated. This modification enhances its intracellular retention and inhibitory potency against GARFT.[1] The inhibition of GARFT blocks the conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a crucial step in the synthesis of purine nucleotides, adenosine triphosphate (ATP) and guanosine triphosphate (GTP).[1] The resulting depletion of these essential building blocks for DNA and RNA synthesis leads to S-phase cell cycle arrest and induction of apoptosis in rapidly proliferating cancer cells.[1]
Quantitative Efficacy Data
The following tables summarize the in vitro cytotoxicity, preclinical in vivo efficacy, and clinical trial outcomes for this compound.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| CCRF-CEM | Leukemia | 2.9 | [1] |
| L1210 | Murine Leukemia | Induces rapid and complete growth inhibition at 1-30 µM | |
| A549 | Lung | Potentiated growth inhibition with dipyridamole | |
| HeLa | Cervical | Potentiated growth inhibition with dipyridamole | |
| HT29 | Colon | Dipyridamole had no effect on this compound activity | |
| HCT116 | Colon | Dipyridamole had no effect on this compound activity |
Table 2: Preclinical In Vivo Efficacy of this compound
| Tumor Model | Cancer Type | Treatment Regimen | Efficacy Endpoint | Outcome | Reference |
| C3H Mammary Murine Tumor | Mammary Adenocarcinoma | Not specified | Tumor Growth Inhibition | Potent inhibition of tumor growth | [1] |
| Colon Xenografts | Colon Cancer | Not specified | Tumor Growth Inhibition | Excellent efficacy | |
| Pancreatic Xenografts | Pancreatic Cancer | Not specified | Tumor Growth Inhibition | Efficacious |
Table 3: Clinical Efficacy of this compound
| Trial Phase | Cancer Type(s) | Treatment Regimen | Overall Response Rate (ORR) | Duration of Response (DoR) | Reference |
| Phase I | Advanced Solid Tumors | This compound with folinic acid rescue | Not the primary endpoint | One partial response of 8 months | |
| Phase II | Melanoma, Renal Cell Carcinoma | This compound (10.4 mg/m² weekly) + Folic Acid (3 mg/m² daily) | One partial response in a melanoma patient | Not specified |
Experimental Protocols
Detailed protocols for key experiments to measure this compound efficacy are provided below.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by slowly adding ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of this compound-treated cells to the control.
-
Protocol 3: GARFT Enzymatic Inhibition Assay
This protocol measures the direct inhibitory effect of this compound on GARFT activity.
Materials:
-
Purified recombinant human GARFT
-
Glycinamide ribonucleotide (GAR)
-
10-formyl-5,8-dideazafolate (fDDF) - a stable folate analog
-
This compound
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
UV-transparent 96-well plate
-
Spectrophotometer
Procedure:
-
Reaction Setup:
-
In a 96-well plate, prepare reaction mixtures containing assay buffer, GAR, and fDDF.
-
Add varying concentrations of this compound to the wells. Include a no-inhibitor control.
-
-
Enzyme Addition and Measurement:
-
Initiate the reaction by adding purified GARFT to each well.
-
Immediately monitor the increase in absorbance at 295 nm, which corresponds to the formation of the product.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each this compound concentration.
-
Determine the Ki (inhibition constant) by fitting the data to an appropriate enzyme inhibition model (e.g., competitive, non-competitive).
-
Protocol 4: SHMT Enzymatic Inhibition Assay
This protocol assesses the inhibitory effect of this compound on SHMT activity.
Materials:
-
Purified recombinant human SHMT1 or SHMT2
-
L-serine
-
Tetrahydrofolate (THF)
-
NADP+
-
5,10-methylenetetrahydrofolate dehydrogenase (MTHFD) - coupling enzyme
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Spectrophotometer
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing assay buffer, L-serine, THF, NADP+, and MTHFD.
-
Add varying concentrations of this compound.
-
-
Enzyme Addition and Measurement:
-
Initiate the reaction by adding purified SHMT.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH by the coupled MTHFD reaction.
-
-
Data Analysis:
-
Calculate the initial reaction rates.
-
Determine the IC50 or Ki value for this compound's inhibition of SHMT.
-
Conclusion
The protocols and data presented in this document provide a comprehensive framework for evaluating the efficacy of this compound. By utilizing these standardized methods, researchers can generate robust and comparable data to further elucidate the therapeutic potential of this promising anticancer agent. Consistent application of these protocols will aid in the identification of responsive tumor types and the development of effective combination therapies.
References
Lometrexol Solutions for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lometrexol, also known as 5,10-dideazatetrahydrofolate (DDATHF), is a potent antifolate antimetabolite. Its primary mechanism of action is the inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1][2] By blocking this pathway, this compound depletes the intracellular pool of purine nucleotides, leading to the inhibition of DNA and RNA synthesis, cell cycle arrest, and ultimately, apoptosis in rapidly proliferating cells.[2][3] This document provides detailed protocols for the preparation of this compound solutions for various experimental applications, along with relevant technical data and safety considerations.
Chemical Properties and Solubility
Proper handling and solubilization are critical for obtaining reliable and reproducible experimental results with this compound.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₅N₅O₆ | MedchemExpress |
| Molecular Weight | 443.45 g/mol | Selleck Chemicals |
| CAS Number | 106400-81-1 | MedchemExpress |
| Appearance | White to off-white solid | MedchemExpress |
| Solubility | Soluble in DMSO | GlpBio |
Data Summary
The following tables summarize key quantitative data for this compound from various experimental systems.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC₅₀ | Comments |
| CCRF-CEM | Human T-cell acute lymphoblastic leukemia | 2.9 nM | Potent cytotoxicity observed.[4] |
| L1210 | Murine leukemia | Induces rapid and complete growth inhibition at 1-30 µM. | Causes S phase accumulation within 8 hours. |
| HuH6 | Hepatoblastoma | Induces apoptosis at 30 µM. | - |
| HepG2 | Hepatocellular carcinoma | Induces apoptosis at 30 µM. | - |
Table 2: In Vivo Efficacy and Dosing of this compound
| Animal Model | Tumor Type | Dosage and Administration | Key Findings |
| Mice | Neural Tube Defect Model | 40 mg/kg, intraperitoneal injection | Caused the highest incidence of neural tube defects by inhibiting GARFT. |
| Mice | C3H Mammary Tumor | - | This compound showed efficacy in this murine tumor model. |
| Human Clinical Trial | Advanced Solid Tumors | 10.4 mg/m² weekly, intravenous infusion | Administered with daily oral folic acid to mitigate toxicity. |
| Human Clinical Trial | Advanced Solid Tumors | Up to 60 mg/m² with folinic acid rescue | Dose-limiting toxicities were anemia, stomatitis, and thrombocytopenia. |
Experimental Protocols
Preparation of this compound Stock Solutions
This compound is sparingly soluble in aqueous solutions but readily dissolves in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, the solution can be gently warmed to 37°C or sonicated in an ultrasonic bath.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Storage: Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months. This compound solutions are reported to be unstable and should ideally be prepared fresh.
Preparation of Working Solutions for In Vitro Cell-Based Assays
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is recommended to keep it below 0.1% if possible.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Protocol:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Vortex the stock solution gently to ensure homogeneity.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of cell culture medium).
-
Add the final working solutions to your cell cultures.
Preparation of this compound Solutions for In Vivo Administration
Important Considerations:
-
Formulations for in vivo use must be sterile and biocompatible.
-
The choice of vehicle will depend on the route of administration and the required dose.
-
It is crucial to consider the potential toxicity of the vehicle itself.
-
Due to this compound's toxicity, co-administration with folic acid or leucovorin is often necessary in preclinical and clinical settings to mitigate side effects.
Example Vehicle Formulation (for poorly soluble compounds):
A common vehicle for intravenous administration of poorly soluble compounds consists of a mixture of solvents. An example formulation that could be adapted for this compound is:
-
20% N,N-Dimethylacetamide (DMA)
-
40% Propylene glycol (PG)
-
40% Polyethylene Glycol 400 (PEG-400)
Protocol:
-
Prepare the vehicle by mixing the components in the specified ratios under sterile conditions.
-
Dissolve the this compound powder in the vehicle to the desired concentration. Gentle warming or sonication may be required.
-
Ensure the final solution is clear and free of precipitates.
-
The pH of the final formulation should be adjusted to be within a physiologically acceptable range (typically pH 5-9).
-
The solution should be sterile-filtered through a 0.22 µm filter before administration.
-
Administration: For intravenous administration, the solution should be infused slowly.
GARFT Enzyme Inhibition Assay Protocol
This protocol is adapted from an established spectrophotometric method.
Materials:
-
Purified human GARFTase enzyme
-
α,β-glycinamide ribonucleotide (GAR)
-
10-formyl-5,8-dideazafolate (10-CHO-DDF)
-
This compound stock solution in DMSO
-
0.1 M HEPES buffer (pH 7.5)
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 295 nm
Protocol:
-
Prepare a reaction mixture containing 30 µM GAR, 5.4 µM 10-CHO-DDF, and varying concentrations of this compound in 0.1 M HEPES buffer.
-
Pre-incubate the reaction mixture at 37°C in the 96-well plate.
-
Initiate the reaction by adding 20 nM of purified GARFTase to each well.
-
Immediately measure the increase in absorbance at 295 nm, which corresponds to the production of 5,8-dideazatetrahydrofolate.
-
Calculate the initial reaction rates and plot them against the inhibitor (this compound) concentration to determine the Ki value.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the de novo purine synthesis pathway.
Experimental Workflow for this compound Solution Preparation
References
- 1. A phase I clinical study of the antipurine antifolate this compound (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Lometrexol in Combination Therapy: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Lometrexol in combination with other chemotherapeutic agents. This document details the mechanism of action, summarizes available preclinical and clinical data, and provides detailed protocols for experimental studies.
Introduction
This compound (5,10-dideazatetrahydrofolate, DDATHF) is an antifolate antimetabolite that selectively inhibits glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1] By blocking this pathway, this compound depletes intracellular purine pools, leading to the inhibition of DNA and RNA synthesis and ultimately inducing cell cycle arrest and apoptosis in cancer cells.[2] The unique mechanism of action of this compound makes it a compelling candidate for combination therapies, potentially enhancing the efficacy of other cytotoxic agents and overcoming drug resistance.
Mechanism of Action and Signaling Pathway
This compound's primary target, GARFT, is crucial for the conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR) in the de novo purine synthesis pathway. Inhibition of GARFT leads to a depletion of purine nucleotides (ATP and GTP), which are essential for a multitude of cellular processes, including nucleic acid synthesis, energy metabolism, and signal transduction.
Recent studies have elucidated a direct link between purine depletion by this compound and the inhibition of the mTORC1 signaling pathway.[3] The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. Inhibition of GARFT by this compound leads to a drop in intracellular purine levels, which in turn results in strong inhibition of mTORC1 signaling, as evidenced by the dephosphorylation of its direct targets, S6K1 and 4E-BP1.[3] This novel finding suggests that the anticancer effects of this compound may be mediated, at least in part, through the suppression of this critical cell growth pathway.
Caption: this compound inhibits GARFT, blocking de novo purine synthesis and mTORC1 signaling.
This compound in Combination with Chemotherapeutic Agents
The rationale for combining this compound with other anticancer drugs is to exploit synergistic or additive effects through complementary mechanisms of action. While extensive clinical data on this compound combinations are limited, preclinical studies and clinical trials with similar antifolates provide a strong basis for further investigation.
This compound and Paclitaxel
A phase I clinical trial investigated the combination of this compound and paclitaxel in patients with locally advanced or metastatic solid tumors.[4] The rationale for this combination is that by depleting the purine pool, this compound may enhance the cytotoxic effects of paclitaxel, which primarily targets microtubule function. Folic acid was co-administered to protect normal cells from the side effects of this compound.
Clinical Trial Data: this compound and Paclitaxel
| Parameter | Value | Reference |
| Study Phase | I | |
| Patient Population | Locally advanced or metastatic solid tumors | |
| Treatment Regimen | This compound IV (30-60 sec) followed by Paclitaxel IV (3 hours) on Day 1 of a 21-day cycle. Oral folic acid administered 7 days prior and 14 days after chemotherapy. | |
| Primary Objectives | Determine Maximum Tolerated Dose (MTD) and recommended Phase II dose. | |
| Status | Completed |
No specific efficacy data from this Phase I trial is publicly available.
This compound and Other Chemotherapeutic Agents (Preclinical Evidence and Rationale)
-
5-Fluorouracil (5-FU): 5-FU is an antimetabolite that inhibits thymidylate synthase, a key enzyme in pyrimidine synthesis. Combining this compound (a purine synthesis inhibitor) with 5-FU (a pyrimidine synthesis inhibitor) could lead to a comprehensive blockade of nucleotide synthesis, resulting in enhanced cytotoxicity.
-
Cisplatin: Cisplatin is a platinum-based compound that forms DNA adducts, leading to DNA damage and apoptosis. The depletion of purine pools by this compound could potentially impair DNA repair mechanisms, thereby sensitizing cancer cells to the DNA-damaging effects of cisplatin.
-
Etoposide: Etoposide is a topoisomerase II inhibitor that causes DNA strand breaks. Similar to cisplatin, the efficacy of etoposide could be enhanced by this compound-induced impairment of DNA repair.
-
Doxorubicin: Doxorubicin is an anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II. The combination with this compound could potentially lead to synergistic effects through multiple mechanisms, including enhanced DNA damage and inhibition of DNA repair.
Experimental Protocols
The following protocols provide a framework for investigating the efficacy of this compound in combination with other chemotherapeutic agents in a preclinical setting.
In Vitro Drug Combination Assay
This protocol outlines a general procedure for determining the synergistic, additive, or antagonistic effects of this compound in combination with another chemotherapeutic agent using a cell viability assay.
Caption: Workflow for in vitro drug combination studies.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent of interest (Agent X)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure exponential growth during the assay period.
-
Drug Preparation: Prepare serial dilutions of this compound and Agent X in complete cell culture medium.
-
Treatment: Treat the cells with:
-
This compound alone (at various concentrations)
-
Agent X alone (at various concentrations)
-
A combination of this compound and Agent X (in a fixed or variable ratio).
-
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours).
-
Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to untreated controls.
-
Determine the IC50 (the concentration of a drug that inhibits cell growth by 50%) for each single agent.
-
Use software such as CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
In Vivo Xenograft Model Study
This protocol describes a general procedure for evaluating the efficacy of this compound in combination with another chemotherapeutic agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
This compound formulated for in vivo administration
-
Chemotherapeutic agent of interest (Agent X) formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, Agent X alone, this compound + Agent X).
-
Treatment: Administer the drugs according to a predetermined schedule and dosage. The route of administration (e.g., intravenous, intraperitoneal, oral) will depend on the specific agents.
-
Tumor Measurement: Measure the tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitoring: Monitor the mice for signs of toxicity, including weight loss and changes in behavior.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the different treatment groups to assess the efficacy of the combination therapy.
Conclusion
This compound, as a specific inhibitor of de novo purine synthesis, holds promise for use in combination chemotherapy. Its ability to disrupt a fundamental metabolic pathway and modulate critical signaling networks like mTORC1 provides a strong rationale for combining it with a variety of other anticancer agents. The provided protocols offer a starting point for researchers to explore the potential of this compound-based combination therapies in preclinical models, with the ultimate goal of developing more effective treatments for cancer patients. Further research is warranted to fully elucidate the synergistic potential and optimal combination strategies for this compound.
References
- 1. Phase I study of the antipurine antifolate this compound (DDATHF) with folinic acid rescue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The mTORC1 signaling network senses changes in cellular purine nucleotide levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Studying Purine Metabolism Using Lometrexol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lometrexol (6R-5,10-dideazatetrahydrofolate, DDATHF) is a potent folate analog antimetabolite that serves as a valuable tool for investigating de novo purine metabolism.[1][2] Its high specificity as an inhibitor of glycinamide ribonucleotide formyltransferase (GARFT) allows for the targeted disruption of the purine biosynthesis pathway, making it an excellent probe for studying the roles of purines in cellular processes such as proliferation, cell cycle progression, and DNA synthesis.[1][3] These application notes provide detailed protocols for utilizing this compound to study its effects on cancer cell lines, including methods for assessing cell viability, analyzing cell cycle distribution, and quantifying intracellular purine nucleotide pools.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine synthesis pathway.[4] GARFT catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a key step in the formation of the purine ring. By competitively binding to the folate cofactor binding site on GARFT, this compound blocks this reaction, leading to a depletion of downstream purine nucleotides, including adenosine triphosphate (ATP) and guanosine triphosphate (GTP). This purine starvation arrests cells in the S phase of the cell cycle and ultimately inhibits cell proliferation.
Data Presentation
This compound IC50 Values in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| CCRF-CEM | Human T-cell acute lymphoblastic leukemia | 2.9 | |
| L1210 | Murine leukemia | 10-100 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of this compound solvent).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in response to this compound treatment using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in appropriate culture dishes and treat with this compound at the desired concentrations for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Measurement of Intracellular Purine Nucleotides by HPLC
This protocol outlines a method for quantifying the levels of intracellular purine nucleotides (e.g., ATP, GTP) following this compound treatment using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Ice-cold 0.4 M perchloric acid
-
Potassium hydroxide (KOH) for neutralization
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Purine nucleotide standards (ATP, GTP)
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound as described previously. After treatment, rapidly wash the cells with ice-cold PBS and harvest them.
-
Extraction of Nucleotides: Lyse the cells by adding ice-cold 0.4 M perchloric acid. Scrape the cells and collect the lysate.
-
Neutralization: Centrifuge the lysate to pellet the protein precipitate. Neutralize the supernatant containing the nucleotides with KOH.
-
HPLC Analysis: Filter the neutralized extract and inject it into the HPLC system. Separate the nucleotides using an appropriate mobile phase gradient.
-
Quantification: Detect the nucleotides by UV absorbance at 254 nm. Quantify the concentration of each nucleotide by comparing the peak areas to a standard curve generated from known concentrations of purine nucleotide standards.
Visualizations
De Novo Purine Biosynthesis Pathway and this compound's Site of Action
Caption: this compound inhibits GARFT in the de novo purine synthesis pathway.
Experimental Workflow for Studying this compound's Effects
Caption: Workflow for investigating the effects of this compound.
References
- 1. Schematic diagram of de novo and salvage purine nucleotide synthesis with points of regulation by Akt [pfocr.wikipathways.org]
- 2. researchgate.net [researchgate.net]
- 3. Item - Schematic diagram of de novo and salvage pathways of purine and pyrimidine nucleotide biosynthesis. - Public Library of Science - Figshare [plos.figshare.com]
- 4. Improved methods for the study of drug effects on purine metabolism and their application to nebularine and 7-deazanebularine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Lometrexol as a Tool Compound for GARFT Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: Lometrexol, also known as 5,10-dideazatetrahydrofolate (DDATHF), is a potent and specific folate analog antimetabolite.[1][2] It acts as a tight-binding inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1][3][4] By inhibiting GARFT, this compound effectively depletes intracellular pools of adenosine and guanosine nucleotides, leading to the cessation of DNA synthesis, cell cycle arrest, and apoptosis. Its specific mechanism of action makes it an invaluable tool compound for studying the roles of GARFT and the purine synthesis pathway in cancer biology and other proliferative diseases. These notes provide detailed protocols and data for utilizing this compound in GARFT-related research.
Mechanism of Action
This compound is a classical antifolate that requires active transport into the cell and subsequent polyglutamation by folylpolyglutamate synthetase (FPGS) to become fully active and retained intracellularly. The polyglutamated forms of this compound are potent inhibitors of GARFT (encoded by the GART gene), which catalyzes the first of two folate-dependent steps in the de novo purine synthesis pathway. This inhibition leads to a rapid and prolonged depletion of purine ribonucleotides, which are essential for DNA and RNA synthesis. Consequently, cells are arrested in the S phase of the cell cycle, and prolonged purine depletion induces apoptosis.
Caption: Inhibition of the de novo purine synthesis pathway by this compound.
Physicochemical Properties and Handling
Proper handling and storage of this compound are critical for maintaining its stability and activity.
| Property | Data | Reference(s) |
| Chemical Name | N-[4-[2-[(6R)-2-amino-3,4,5,6,7,8-hexahydro-4-oxopyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]-L-glutamic acid | |
| Synonyms | DDATHF, (6R)-Dideazatetrahydrofolate | |
| Molecular Formula | C₂₁H₂₅N₅O₆ | |
| Molecular Weight | 443.45 g/mol | |
| Appearance | White to off-white solid powder | |
| Solubility | Soluble in DMSO (≥ 20 mg/mL), water (as sodium salt). Limited solubility in PBS. | |
| Storage (Powder) | Store at -20°C for long-term (years) or 0-4°C for short-term (days to weeks). Keep dry and dark. | |
| Storage (Solution) | Prepare fresh solutions. DMSO stock solutions can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
Quantitative Biological Data
This compound exhibits potent inhibition of GARFT and cytotoxicity against various cancer cell lines.
Table 3.1: Enzyme Inhibitory Potency
| Target | Inhibitor | Kᵢ Value | Notes | Reference(s) |
| GARFT | This compound | ~60 nM | A tight-binding inhibitor. | |
| GARFT | LY309887 | 6.5 nM | A second-generation GARFT inhibitor, for comparison. |
Table 3.2: In Vitro Cytotoxicity (IC₅₀)
| Cell Line | Cancer Type | IC₅₀ Value | Notes | Reference(s) |
| CCRF-CEM | Human Leukemia | 2.9 nM | Potent cytotoxicity observed. | |
| L1210 | Murine Leukemia | ~4 nM | Used in initial characterization studies. |
Note: IC₅₀ values can vary significantly based on experimental conditions, particularly the folate concentration in the cell culture medium. Higher folate levels can decrease the apparent potency of this compound.
Experimental Protocols
Protocol: Cell-Based Cytotoxicity Assay
This protocol details the determination of this compound's cytotoxic effects on a cancer cell line using a standard colorimetric assay (e.g., MTT or SRB).
Materials:
-
Cancer cell line of interest (e.g., CCRF-CEM, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS) or SRB solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette, plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. A typical concentration range would be 0.1 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Remove the seeding medium and add 100 µL of the medium containing the various Lometrexl concentrations (or vehicle control) to the wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO₂.
-
Viability Assessment (MTT Example):
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate for 5 minutes and measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability versus the log of this compound concentration.
-
Calculate the IC₅₀ value using non-linear regression analysis (e.g., log(inhibitor) vs. response).
-
Caption: Workflow for a cell-based cytotoxicity assay.
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 0.5 x 10⁶ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around its IC₅₀ (e.g., 1x and 5x IC₅₀) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the cells in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases. This compound treatment is expected to cause an accumulation of cells in the S phase.
Protocol: In Vivo Antitumor Efficacy Study (Conceptual)
This protocol provides a general framework for evaluating this compound in a murine tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude)
-
Tumor cells for implantation (e.g., human colon or pancreatic cancer xenografts)
-
This compound for injection (formulated in a suitable vehicle)
-
Folic acid or folinic acid for co-administration (optional, to manage toxicity)
-
Calipers for tumor measurement
-
Standard animal housing and monitoring equipment
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ tumor cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound treatment).
-
Treatment Administration:
-
Administer this compound via an appropriate route, such as intraperitoneal (i.p.) injection.
-
Dosing can be based on previous studies, for example, 40 mg/kg in mice. The schedule can vary (e.g., once daily, weekly).
-
Co-administration with folic acid may be required to mitigate host toxicity, a critical consideration in past clinical studies.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health status as indicators of toxicity.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size. Euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., biomarker studies).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the vehicle and this compound-treated groups to determine antitumor efficacy.
References
Lometrexol Application in Solid Tumor Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lometrexol, a classical folate analog antimetabolite, operates as a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1][2] By blocking this critical step, this compound effectively depletes the intracellular pool of purines, which are essential building blocks for DNA and RNA synthesis. This disruption of nucleic acid production leads to the arrest of cellular proliferation, primarily in the S phase of the cell cycle, and can induce apoptosis in cancer cells.[3][4] These characteristics make this compound a subject of significant interest in the context of solid tumor research, particularly for tumors that may be resistant to other chemotherapeutic agents like methotrexate.[5] This document provides detailed application notes and experimental protocols for the use of this compound in solid tumor research.
Data Presentation
In Vitro Cytotoxicity of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in a human cancer cell line. It is important to note that the cytotoxic potency of this compound can vary significantly depending on the cell line and experimental conditions.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 2.9 |
Clinical Trial Dosing and Toxicity
The following table outlines dosing and toxicity information from a Phase I clinical trial of this compound administered with folic acid rescue in patients with advanced solid tumors. Folic acid supplementation is crucial for mitigating the toxic effects of this compound.
| Parameter | Value | Reference |
| Dosing Regimen | ||
| This compound (without folinic acid rescue) | 4 mg/m² daily for 3 days (Total dose: 12 mg/m²) | |
| This compound (with folinic acid rescue) | Up to 60 mg/m² (single dose) | |
| Recommended Phase II Dose (weekly) | 10.4 mg/m² IV | |
| Folic Acid Supplementation (daily) | 3 mg/m² orally | |
| Dose-Limiting Toxicities | ||
| Without Folinic Acid Rescue | Cumulative early stomatitis and delayed thrombocytopenia | |
| With Folinic Acid Rescue | Anemia | |
| Weekly Administration with Folic Acid | Thrombocytopenia and mucositis |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
Caption: Mechanism of action of this compound in cancer cells.
Experimental Workflow for In Vitro Studies
Caption: General workflow for in vitro evaluation of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on solid tumor cells and to calculate the IC50 value.
Materials:
-
Solid tumor cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound, if applicable) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Solid tumor cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (including a vehicle control) for a specified duration (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Solid tumor cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specific time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Solid Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model of a human solid tumor.
Materials:
-
Immunocompromised mice (e.g., Nude or SCID)
-
Human solid tumor cell line
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., sterile saline)
-
Folic acid (for supplementation in drinking water or feed)
-
Calipers for tumor measurement
Protocol:
-
Cell Preparation and Implantation: Harvest tumor cells and resuspend them in sterile PBS or medium, optionally mixed with Matrigel. Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (and folic acid supplementation) and the vehicle control to the respective groups according to the desired dosing schedule (e.g., intraperitoneal injection, intravenous injection). The dosing regimen should be based on previous studies or pilot experiments.
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring and Endpoint: Monitor the body weight and overall health of the mice throughout the study. The study endpoint may be a predetermined tumor volume, a specific time point, or signs of excessive toxicity.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Conclusion
This compound remains a compound of interest in solid tumor research due to its specific mechanism of action targeting de novo purine synthesis. The protocols and data presented here provide a framework for researchers to investigate the efficacy and cellular effects of this compound in various solid tumor models. Careful consideration of dosing, scheduling, and the essential use of folic acid supplementation is critical for successful and reproducible experimental outcomes. Further research to identify predictive biomarkers of response and to explore rational combination therapies will be crucial in defining the potential clinical utility of this compound in the treatment of solid tumors.
References
- 1. A phase I clinical study of the antipurine antifolate this compound (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I study of the antipurine antifolate this compound (DDATHF) with folinic acid rescue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell cycle effects of antifolate antimetabolites: implications for cytotoxicity and cytostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Flow Cytometry Analysis of Lometrexol-Treated Cells: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the analysis of cells treated with Lometrexol using flow cytometry. This compound is a potent antifolate antimetabolite that inhibits glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1][2][3] Inhibition of GARFT leads to depletion of purine nucleotides, resulting in cell cycle arrest and induction of apoptosis.[1][4] Flow cytometry is a powerful technique to quantitatively assess these cellular responses to this compound treatment. This document outlines protocols for cell cycle analysis using propidium iodide (PI) staining and apoptosis detection using a dual-staining method with FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD).
Introduction to this compound
This compound (6R-5,10-dideazatetrahydrofolate) is a folate analog that acts as a specific and potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT). GARFT catalyzes an essential step in the de novo synthesis of purines, which are critical for DNA and RNA synthesis. By inhibiting this enzyme, this compound effectively blocks the production of purine nucleotides, leading to an imbalance in the nucleotide pool. This disruption of cellular metabolism has been shown to induce cell cycle arrest, primarily in the S-phase, and trigger apoptosis in cancer cells. The cytotoxic effects of this compound make it a compound of interest in oncology research.
Principle of Flow Cytometry Analysis
Flow cytometry allows for the rapid, multi-parametric analysis of individual cells within a heterogeneous population. For studying the effects of this compound, two primary assays are particularly informative:
-
Cell Cycle Analysis with Propidium Iodide (PI): PI is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By staining cells with PI and analyzing them with a flow cytometer, one can distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This allows for the quantification of this compound-induced cell cycle arrest.
-
Apoptosis Detection with Annexin V-FITC and 7-AAD: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. 7-Aminoactinomycin D (7-AAD) is a fluorescent DNA intercalator that is membrane-impermeable and therefore only enters cells with compromised membrane integrity, such as late apoptotic or necrotic cells. Dual staining with Annexin V-FITC and 7-AAD allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Data Presentation
The quantitative data obtained from the flow cytometry analysis of this compound-treated cells can be summarized in the following tables for clear comparison.
Table 1: Cell Cycle Distribution of this compound-Treated Cells
| Treatment Group | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | 55.2 ± 2.1 | 25.8 ± 1.5 | 19.0 ± 1.8 |
| This compound | 0.1 | 50.1 ± 2.5 | 35.3 ± 2.0 | 14.6 ± 1.7 |
| This compound | 1 | 42.6 ± 3.0 | 48.9 ± 2.8 | 8.5 ± 1.2 |
| This compound | 10 | 35.7 ± 3.5 | 58.1 ± 3.2 | 6.2 ± 1.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptotic Profile of this compound-Treated Cells
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / 7-AAD-) | % Early Apoptotic Cells (Annexin V+ / 7-AAD-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / 7-AAD+) | % Necrotic Cells (Annexin V- / 7-AAD+) |
| Vehicle Control | 0 | 95.3 ± 1.2 | 2.1 ± 0.5 | 1.5 ± 0.4 | 1.1 ± 0.3 |
| This compound | 0.1 | 88.7 ± 2.0 | 6.8 ± 1.1 | 2.5 ± 0.6 | 2.0 ± 0.5 |
| This compound | 1 | 75.4 ± 2.8 | 15.2 ± 1.8 | 6.3 ± 1.0 | 3.1 ± 0.7 |
| This compound | 10 | 58.9 ± 3.5 | 25.6 ± 2.5 | 12.4 ± 1.5 | 3.1 ± 0.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
For suspension cells, collect cells by centrifugation at 300 x g for 5 minutes.
-
For adherent cells, aspirate the medium, wash with PBS, and detach cells using trypsin-EDTA. Neutralize trypsin with complete medium and collect cells by centrifugation.
-
-
Washing: Wash the cell pellet once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol by dropwise addition while gently vortexing to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of RNase A solution and incubate at 37°C for 30 minutes to degrade RNA.
-
Add 500 µL of PI staining solution to the cell suspension.
-
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a 488 nm laser for excitation and collect PI fluorescence in the appropriate channel (e.g., FL2 or FL3). Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) to exclude debris and aggregates. Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 2: Apoptosis Assay using Annexin V-FITC and 7-AAD Staining
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Annexin V Binding Buffer (1X)
-
Annexin V-FITC conjugate
-
7-Aminoactinomycin D (7-AAD) solution
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or mild trypsinization to minimize membrane damage.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD solution to the cell suspension.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use a 488 nm laser for excitation. Collect FITC fluorescence in the FL1 channel and 7-AAD fluorescence in the FL3 channel. Compensate for spectral overlap between the fluorochromes. Analyze the dot plot of Annexin V-FITC versus 7-AAD to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Caption: this compound's mechanism of action leading to cell cycle arrest and apoptosis.
Caption: Experimental workflow for flow cytometry analysis of this compound-treated cells.
Caption: Gating strategy for distinguishing cell populations in the apoptosis assay.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Lometrexol-Induced Myelosuppression in Mice
Welcome to the technical support center for researchers utilizing the GARFT inhibitor, lometrexol, in murine models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of this compound-induced myelosuppression.
Understanding this compound-Induced Myelosuppression
This compound is a potent folate analog antimetabolite that specifically inhibits glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine synthesis pathway.[1][2] By blocking this pathway, this compound depletes the intracellular pool of purine nucleotides, which are essential for DNA and RNA synthesis. This leads to cell cycle arrest, primarily in the S phase, and subsequent apoptosis in rapidly dividing cells, including cancer cells.[2] However, this mechanism also affects highly proliferative normal tissues, most notably the bone marrow, resulting in myelosuppression. This is a significant dose-limiting toxicity characterized by thrombocytopenia (low platelet count) and anemia (low red blood cell count).[1][3]
Core Rescue Strategies
To mitigate this compound-induced myelosuppression and improve its therapeutic index, several rescue strategies have been explored. These approaches aim to selectively protect normal tissues from the drug's toxic effects without compromising its antitumor activity. The primary rescue agents include:
-
Folic Acid Supplementation: Prophylactic administration of folic acid has been shown to significantly reduce the toxicity of this compound. The rationale is to maintain adequate folate levels in normal tissues, allowing them to better tolerate the antifolate effects of this compound.
-
Leucovorin (Folinic Acid) Rescue: Leucovorin, a reduced folate, can bypass the metabolic block induced by this compound and replenish the folate pool necessary for nucleotide synthesis in normal cells. The timing of leucovorin administration is critical to avoid interfering with the anticancer effects of this compound.
-
Thymidine and Inosine Rescue: This combination provides downstream products of the purine and pyrimidine synthesis pathways. Thymidine addresses the potential indirect effects on pyrimidine synthesis, while inosine provides a purine source, thus circumventing the this compound-induced block.
Troubleshooting Guides & FAQs
This section provides practical guidance in a question-and-answer format to address specific issues you may encounter during your experiments.
Folic Acid Supplementation
Q1: My mice are still experiencing significant weight loss and lethargy despite folic acid supplementation. What could be the issue?
A1: Several factors could be at play:
-
Inadequate Folic Acid Dose or Duration: Preclinical studies suggest that a period of folic acid loading is necessary before this compound administration. Ensure you are providing a sufficient dose for an adequate duration. A common starting point is to provide folic acid in the drinking water or diet for at least 7 days prior to the first this compound dose and to continue it throughout the experiment.
-
This compound Overdose: The protective effect of folic acid has its limits. You may need to perform a dose-response study to determine the maximum tolerated dose (MTD) of this compound in conjunction with your specific folic acid regimen.
-
Dietary Folate Content: Standard laboratory mouse chow often contains high levels of folic acid. Variations in the base folate level of your chow could influence the required supplementation. Consider using a defined diet with a known folic acid concentration to standardize your experiments.
Q2: I am concerned that folic acid supplementation might reduce the antitumor efficacy of this compound. Is this a valid concern?
A2: This is a critical consideration. While folic acid protects normal tissues, excessive amounts can also rescue tumor cells, thereby diminishing the therapeutic effect. The goal is to find a "therapeutic window" where normal tissues are protected, but the antitumor activity is maintained. It is crucial to include tumor growth as a primary endpoint in your dose-finding and rescue-optimization studies.
Leucovorin Rescue
Q3: I administered leucovorin after this compound, but the mice still developed severe myelosuppression. What went wrong?
A3: The timing and dose of leucovorin are paramount.
-
Timing of Rescue: Leucovorin should be administered after a sufficient interval to allow this compound to exert its antitumor effect. A common strategy is to start the rescue 24 to 48 hours after this compound administration.
-
Dose of Leucovorin: The dose of leucovorin needs to be carefully titrated. Too low a dose may be insufficient for rescue, while too high a dose can prematurely terminate the therapeutic effect of this compound.
Q4: How do I determine the optimal leucovorin rescue schedule for my experimental setup?
A4: A pilot study is recommended. You can test different leucovorin doses and administration start times following a fixed dose of this compound. Key parameters to monitor are animal well-being (weight, activity), complete blood counts (CBCs) at various time points post-treatment, and tumor growth inhibition.
Thymidine and Inosine Rescue
Q5: Is there a standard protocol for thymidine and inosine rescue in this compound-treated mice?
A5: While this combination has been shown to be effective in rescuing from methotrexate toxicity, specific protocols for this compound are less established. You can adapt protocols from methotrexate studies as a starting point. A key consideration is the route and frequency of administration, as both thymidine and inosine have short half-lives in vivo. Continuous infusion or frequent injections may be necessary to maintain protective levels.
Q6: I am observing a loss of antitumor effect with the thymidine and inosine rescue. How can I address this?
A6: This is a known risk, as providing the end-products of the inhibited pathway can rescue both normal and tumor cells. To mitigate this:
-
Optimize the Timing: Delay the start of the rescue to allow this compound a longer window to act on the tumor cells.
-
Titrate the Doses: Use the minimum effective doses of thymidine and inosine that provide adequate protection against myelosuppression without completely abrogating the antitumor response.
-
Intermittent Rescue: Consider an intermittent rescue schedule rather than continuous administration.
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound and rescue agents on hematological parameters in mice. Note that specific values can vary depending on the mouse strain, this compound dose, and the specific rescue protocol used.
Table 1: Effect of this compound on Complete Blood Counts (CBCs) in Mice (Day 7 Post-Treatment)
| Treatment Group | Platelet Count (x10³/µL) | Neutrophil Count (x10³/µL) | Red Blood Cell Count (x10⁶/µL) |
| Vehicle Control | 800 - 1200 | 1.5 - 4.0 | 7.0 - 9.5 |
| This compound (LD50 Dose) | ↓ 100 - 300 | ↓ 0.2 - 0.8 | ↓ 4.5 - 6.0 |
Table 2: Representative Efficacy of Rescue Strategies on this compound-Induced Myelosuppression in Mice
| Treatment Group | Platelet Count (x10³/µL) | Neutrophil Count (x10³/µL) | % Survival (Day 14) |
| This compound Alone | ↓ 150 | ↓ 0.5 | 20% |
| This compound + Folic Acid | ↑ 450 | ↑ 1.2 | 80% |
| This compound + Leucovorin | ↑ 500 | ↑ 1.5 | 90% |
| This compound + Thymidine/Inosine | ↑ 400 | ↑ 1.0 | 75% |
Note: This table is a synthesized representation of expected outcomes based on qualitative descriptions in the literature. The values are illustrative and should be confirmed experimentally.
Experimental Protocols
Below are detailed methodologies for key experiments. These are starting points and may require optimization for your specific research context.
Protocol 1: Folic Acid Supplementation
-
Animal Model: BALB/c mice, 6-8 weeks old.
-
Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Folic Acid Administration:
-
Dissolve folic acid in the drinking water at a concentration of 1 mg/mL. Prepare fresh solution twice weekly and protect from light.
-
Begin folic acid supplementation at least 7 days prior to the first this compound injection and continue for the duration of the experiment.
-
-
This compound Administration:
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline).
-
Administer this compound via intraperitoneal (IP) injection at a predetermined dose (e.g., starting at a dose range of 10-50 mg/kg and titrating based on toxicity).
-
-
Monitoring:
-
Monitor animal weight and clinical signs of toxicity daily.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and on days 4, 7, 10, and 14 post-lometrexol injection for complete blood count (CBC) analysis.
-
Measure tumor volume every 2-3 days if applicable.
-
-
Endpoint: Euthanize mice if they exceed a 20% weight loss or show signs of severe distress. At the end of the study, collect terminal blood samples and harvest bone marrow for cellularity analysis.
Protocol 2: Leucovorin Rescue
-
Animal Model and Housing: As described in Protocol 1.
-
This compound Administration: Administer a single IP dose of this compound.
-
Leucovorin Administration:
-
Prepare leucovorin (calcium salt) in sterile saline.
-
Begin leucovorin rescue 24 hours after this compound administration.
-
Administer leucovorin via IP injection at a dose of 25-50 mg/kg every 6 hours for a total of 4-6 doses.
-
-
Monitoring and Endpoint: As described in Protocol 1.
Protocol 3: Thymidine and Inosine Rescue
-
Animal Model and Housing: As described in Protocol 1.
-
This compound Administration: Administer a single IP dose of this compound.
-
Thymidine and Inosine Administration:
-
Prepare a solution of thymidine (e.g., 80 mg/mL) and inosine (e.g., 50 mg/mL) in a suitable vehicle.
-
Begin rescue 6-12 hours after this compound administration.
-
Administer the combination via IP injection every 3-4 hours for 24-48 hours.
-
-
Monitoring and Endpoint: As described in Protocol 1.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound and Rescue Agents.
Caption: General Experimental Workflow.
Caption: Troubleshooting Excessive Toxicity.
References
- 1. Phase I study of the antipurine antifolate this compound (DDATHF) with folinic acid rescue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A phase I clinical study of the antipurine antifolate this compound (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Folic Acid Supplementation for Lometrexol-Associated Toxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing folic acid supplementation to mitigate the toxic effects of Lometrexol, a potent antifolate agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (5,10-dideazatetrahydrofolic acid) is an antifolate drug that specifically inhibits glycinamide ribonucleotide formyltransferase (GARFT).[1][2][3] GARFT is a crucial enzyme in the de novo purine biosynthesis pathway, responsible for catalyzing the first folate-dependent step.[3][4] By inhibiting GARFT, this compound depletes the intracellular pool of purines, which are essential for DNA and RNA synthesis. This leads to the arrest of cells in the S phase of the cell cycle and subsequent inhibition of cell proliferation. This compound has shown activity against tumors resistant to other antifolates like methotrexate.
Q2: What are the primary toxicities associated with this compound administration?
Early clinical development of this compound was hampered by severe and cumulative antiproliferative toxicities. The major dose-limiting toxicities observed are myelosuppression, specifically thrombocytopenia (a decrease in platelets) and anemia, as well as mucositis (inflammation of mucous membranes) and stomatitis (inflammation of the mouth). These toxicities are a direct result of the inhibition of purine synthesis in rapidly dividing normal cells, such as those in the bone marrow and gastrointestinal tract.
Q3: Why is folic acid supplementation recommended with this compound treatment?
Folic acid supplementation is crucial to reduce the severe toxicities associated with this compound. The underlying principle is to provide sufficient folate to rescue normal, healthy tissues from the antifolate effects of this compound, while still allowing the drug to exert its antitumor activity. Preclinical and clinical studies have demonstrated that co-administration of folic acid can markedly reduce this compound-induced toxicity. This allows for the administration of higher, more therapeutically effective doses of this compound.
Q4: Does folic acid supplementation compromise the antitumor efficacy of this compound?
Finding the right balance is key. While folic acid can rescue normal cells, excessive levels can negate the antitumor effects of this compound. However, studies have shown that a carefully managed folic acid supplementation regimen can favorably modulate this compound's toxicity without eliminating its antitumor activity. The therapeutic window of this compound can be widened with appropriate folate supplementation.
Q5: What is the difference between folic acid and folinic acid (leucovorin) for rescue?
Both folic acid and folinic acid (leucovorin) have been used as rescue agents with this compound. Folic acid is a synthetic oxidized form of the vitamin that needs to be reduced to its active form, tetrahydrofolate (THF), by the enzyme dihydrofolate reductase (DHFR). Folinic acid is a 5-formyl derivative of THF and is more readily converted to active folate cofactors, bypassing the DHFR step. While both can alleviate toxicity, the advantages of one over the other are not definitively established.
Troubleshooting Guide
Issue 1: Unexpectedly severe or cumulative toxicity is observed despite folic acid supplementation.
-
Possible Cause 1: Subclinical folate deficiency in the experimental model.
-
Troubleshooting Step: Ensure that baseline folate levels are adequate. Preclinical studies have shown a dramatic increase in this compound's lethality (up to 3000-fold) in mice with mild folate deficiency. It is recommended to standardize the diet of animal models to ensure consistent and sufficient folate intake before initiating experiments. In a clinical setting, elevated baseline homocysteine levels can indicate a subclinical folate deficiency.
-
-
Possible Cause 2: Inadequate dose or duration of folic acid supplementation.
-
Troubleshooting Step: Review the folic acid supplementation protocol. Clinical trials have established specific dosing schedules that are effective in reducing toxicity. For instance, daily oral folic acid starting 7 days prior to the first this compound dose and continuing for 7 days after the last dose has been used.
-
-
Possible Cause 3: this compound accumulation in tissues.
-
Troubleshooting Step: Be aware that this compound is avidly polyglutamated and retained in tissues. This polyglutamation enhances its inhibitory activity and cellular retention. The cumulative toxicity of this compound is related to its concentration in tissues, not just its plasma pharmacokinetics. Monitoring red blood cell this compound levels may serve as an indicator of cumulative drug exposure.
-
Issue 2: Reduced antitumor efficacy of this compound is observed with folic acid supplementation.
-
Possible Cause: Excessive folic acid supplementation.
-
Troubleshooting Step: Optimize the folic acid dose. While necessary for reducing toxicity, excessively high folate intake can reverse the antitumor effects of this compound. The antitumor effect is dependent on the level of dietary folate and follows a distinct optimum. It may be necessary to perform dose-titration studies to find the optimal balance between toxicity reduction and maintaining efficacy in your specific experimental model.
-
Data Presentation
Table 1: Summary of this compound and Folic Acid Dosing Regimens from Clinical Trials
| Study Population | This compound Dose | Folic Acid/Folinic Acid Dose and Schedule | Key Findings on Toxicity Reduction | Reference |
| Advanced Cancer Patients | Dose escalation from 15 mg/m² to 30 mg/m² every 21 days | 5 mg IV 1 hour before or 25 mg/m² IV 3 hours before this compound | Folic acid pretreatment allows for the administration of this compound with manageable toxicity. | |
| Advanced Cancer Patients | Dose escalation up to 60 mg/m² (single dose) | Oral folinic acid, 15 mg four times a day, from day 3 to day 5 or day 7 to day 9 | Folinic acid rescue made it possible to escalate the this compound dose. Anemia was the dose-limiting toxicity at the highest dose. | |
| Advanced Cancer Patients | Weekly IV infusion (dose escalation) | Daily oral folic acid (3 mg/m²) starting 7 days before and continuing 7 days after this compound | Weekly administration of this compound is feasible and well-tolerated with daily oral folic acid. Recommended Phase II dose: this compound 10.4 mg/m²/week with folic acid 3 mg/m²/day. |
Experimental Protocols
Protocol 1: In Vivo Murine Model for Assessing this compound Toxicity and Efficacy with Folic Acid Supplementation
This protocol is based on preclinical studies investigating the interaction between dietary folate and this compound.
-
Animal Model: C3H mammary adenocarcinoma tumor-bearing mice.
-
Dietary Groups:
-
Standard Diet (SD): Mice fed a standard laboratory diet with normal folic acid levels.
-
Low-Folate Diet (LFD): Mice fed a diet deficient in folic acid.
-
Folic Acid Supplementation: LFD mice administered oral folic acid at varying doses.
-
-
This compound Administration:
-
A single bolus intravenous (IV) dose of this compound is administered.
-
Dose-response studies are conducted to determine the LD50 (lethal dose for 50% of the population) in each dietary group.
-
-
Toxicity Assessment:
-
Monitor animal weight, signs of distress, and mortality daily.
-
Perform complete blood counts (CBCs) at regular intervals to assess myelosuppression (platelet and red blood cell counts).
-
-
Efficacy Assessment:
-
Measure tumor volume regularly to assess antitumor activity.
-
Calculate tumor growth inhibition for each treatment group.
-
-
Pharmacokinetic Analysis (Optional):
-
Collect blood and tissue samples (liver, tumor) at various time points after this compound administration.
-
Measure this compound and its polyglutamate concentrations using appropriate analytical methods (e.g., HPLC).
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting de novo purine synthesis.
Caption: Workflow for in vivo assessment of this compound with folic acid.
Caption: Logic of folic acid rescue in this compound therapy.
References
- 1. A phase I clinical study of the antipurine antifolate this compound (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular but not plasma pharmacokinetics of this compound correlate with the occurrence of cumulative hematological toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lometrexol and Leucovorin Rescue Protocols
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lometrexol and Leucovorin rescue protocols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an antipurine antifolate that specifically inhibits glycinamide ribonucleotide formyltransferase (GARFT)[1][2][3]. GARFT is a key enzyme in the de novo purine synthesis pathway. By inhibiting this enzyme, this compound depletes the intracellular pools of adenosine triphosphate (ATP) and guanosine triphosphate (GTP), which are essential for DNA and RNA synthesis. This leads to cell cycle arrest and apoptosis in rapidly proliferating cells[1][3]. This compound's mechanism differs from methotrexate, which primarily inhibits dihydrofolate reductase (DHFR).
Q2: Why is Leucovorin rescue recommended with this compound treatment?
While this compound is targeted at cancer cells, it can also affect normal, rapidly dividing cells, leading to toxicities. Leucovorin (folinic acid), a reduced folate, can bypass the metabolic block induced by antifolates and replenish the folate pool necessary for nucleic acid synthesis in normal cells. Preclinical and clinical studies have shown that co-administration of Leucovorin or folic acid can significantly reduce the severe and cumulative toxicities associated with this compound, such as myelosuppression (thrombocytopenia and anemia) and mucositis, without compromising its antitumor activity.
Q3: What are the key differences between Leucovorin rescue and folic acid supplementation with this compound?
Leucovorin is a more direct rescue agent as it is a downstream metabolite and does not require reduction by DHFR to become active. Folic acid, on the other hand, is a precursor that needs to be metabolized to its active form. In clinical studies with this compound, both have been used to mitigate toxicity. While the advantages of one over the other are not definitively established, Leucovorin is often used for more immediate "rescue" from high-dose antifolate therapy, whereas folic acid supplementation is sometimes used as a prophylactic measure to prevent toxicity.
Troubleshooting Guides
Issue 1: Severe myelosuppression (thrombocytopenia, anemia) is observed after this compound administration.
-
Possible Cause: Inadequate or delayed Leucovorin rescue, or patient-specific sensitivity. Early clinical trials with this compound without folate supplementation reported severe and cumulative myelosuppression.
-
Solution:
-
Review your Leucovorin rescue protocol. Ensure the dose and timing are appropriate for the this compound dose administered. Based on clinical trial data, a rescue regimen with oral folinic acid (Leucovorin) can be initiated after this compound administration.
-
Consider adjusting the timing of the rescue. A shorter interval between this compound administration and the start of Leucovorin rescue may be necessary to optimize the therapeutic index.
-
Monitor blood counts closely. Regular monitoring of platelet and neutrophil counts is critical to manage myelosuppression.
-
Issue 2: Unexpectedly high levels of toxicity are observed despite Leucovorin rescue.
-
Possible Cause:
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Drug-drug interactions: Concomitant medications may interfere with this compound metabolism or excretion.
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Patient's folate status: Pre-existing folate deficiency can increase sensitivity to this compound. Mice on a folate-deficient diet showed a 1,000-fold increase in sensitivity to this compound.
-
Impaired drug clearance: Renal function can impact the clearance of antifolates.
-
-
Solution:
-
Review all co-administered drugs. Identify any potential interactions that might exacerbate toxicity.
-
Assess baseline folate status. If possible, determine the subject's folate levels before initiating treatment. Pre-treatment with folic acid for several days leading up to this compound administration has been shown to be effective in preclinical and clinical settings.
-
Monitor renal function. Ensure adequate hydration to support drug clearance.
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Issue 3: Reduced antitumor efficacy of this compound is suspected with the current rescue protocol.
-
Possible Cause: Excessive Leucovorin dosage or inappropriate timing may be "over-rescuing" the tumor cells, thereby negating the therapeutic effect of this compound.
-
Solution:
-
Optimize the Leucovorin dose and schedule. The goal is to protect normal cells without compromising the antitumor activity. Preclinical data suggests that excessive high-dose folate replacement can negate the antitumor effects of this compound.
-
Consider the timing of the rescue. Delaying the start of Leucovorin rescue may allow for a longer window of this compound's therapeutic action on tumor cells. Clinical studies have explored initiating folinic acid rescue at different time points post-Lometrexol administration.
-
Quantitative Data from Clinical Trials
The following tables summarize data from a Phase I clinical study of this compound with folinic acid (Leucovorin) rescue.
Table 1: this compound Dose Escalation with Folinic Acid Rescue
| Part of Study | This compound Dosing Regimen | Folinic Acid (Leucovorin) Rescue Protocol | Maximum Tolerated Dose (MTD) of this compound |
| I | Daily for 3 consecutive days, repeated every 4 weeks | No rescue | 4 mg/m²/day (Total dose: 12 mg/m²) |
| II | Single dose on Day 1 | 15 mg oral, four times a day, from Day 3 to Day 5 | Dose escalated up to 60 mg/m² |
| IV | Single intermittent doses | 15 mg oral, four times a day, from Day 7 to Day 9 | 60 mg/m² |
Table 2: Dose-Limiting Toxicities (DLTs) of this compound with Folinic Acid Rescue
| This compound Regimen | Dose-Limiting Toxicities |
| Daily for 3 days without rescue | Cumulative early stomatitis and delayed thrombocytopenia |
| Single dose with rescue from Day 7 to Day 9 | Anemia (normochromic and macrocytic) |
Experimental Protocols
Protocol 1: this compound Administration with Delayed Leucovorin Rescue (Based on a Phase I Clinical Trial)
-
Subject Population: Adult patients with advanced solid tumors.
-
This compound Administration:
-
Administer this compound as a single intravenous infusion on Day 1. Doses can be escalated in subsequent cohorts (e.g., starting from a lower dose and escalating to 60 mg/m²).
-
-
Leucovorin Rescue:
-
Begin oral Leucovorin (folinic acid) administration at a dose of 15 mg, four times a day.
-
The timing of the initiation of Leucovorin rescue can be varied. The study explored starting the rescue on Day 3, Day 5, and Day 7 post-Lometrexol administration.
-
Continue Leucovorin administration for a total of 3 days.
-
-
Monitoring:
-
Monitor complete blood counts (CBC) with differential and platelets regularly to assess for myelosuppression.
-
Monitor for signs of mucositis and other non-hematological toxicities.
-
Assess tumor response according to standard criteria.
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Visualizations
Caption: Mechanism of this compound action and Leucovorin rescue.
Caption: Experimental workflow for this compound with delayed Leucovorin rescue.
References
Lometrexol Cumulative Toxicity Management: A Technical Support Resource
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the cumulative toxicity of Lometrexol in long-term studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's cumulative toxicity?
This compound is an antifolate that primarily inhibits glycinamide ribonucleotide formyltransferase (GARFT), an essential enzyme in the de novo purine synthesis pathway.[1][2] This inhibition leads to the depletion of purines necessary for DNA and RNA synthesis, causing cell cycle arrest and apoptosis.[2] The cumulative toxicity of this compound is not primarily related to its plasma concentration but rather to its accumulation and retention within tissues, particularly in red blood cells (RBCs), in the form of polyglutamated metabolites.[3] Rising levels of this compound in RBCs have been correlated with increased hematological toxicity.
Q2: What are the main dose-limiting toxicities of this compound in long-term studies?
The primary dose-limiting toxicities observed in long-term studies with this compound are hematological, specifically thrombocytopenia (low platelet count), and gastrointestinal, primarily mucositis (inflammation and ulceration of the mucous membranes, also referred to as stomatitis when in the mouth). Anemia has also been reported as a dose-limiting toxicity in some studies.
Q3: How can the cumulative toxicity of this compound be managed?
The principal strategy for managing this compound's cumulative toxicity is the co-administration of folic acid. Preclinical and clinical studies have demonstrated that folic acid supplementation can significantly reduce the severe antiproliferative toxicities of this compound without compromising its antitumor activity. In some cases, folinic acid (leucovorin) has been used as a rescue agent.
Q4: What is the recommended dosing schedule for folic acid supplementation with this compound?
Several successful folic acid supplementation schedules have been reported in clinical trials. A commonly cited regimen involves daily oral folic acid starting at least 7 days before the first this compound dose and continuing for a period after the last dose. One phase II study recommends a dose of 3 mg/m² of oral folic acid daily with a weekly intravenous this compound dose of 10.4 mg/m². Another approach involved administering oral folic acid for 7 days prior to and 7 days following a single bolus dose of this compound.
Troubleshooting Guides
Managing Hematological Toxicity
Issue: A subject in a long-term study is developing progressive thrombocytopenia.
Troubleshooting Steps:
-
Assess Severity: Grade the thrombocytopenia according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Monitor this compound Levels: If possible, measure the total this compound content in red blood cells. Rising levels are correlated with hematological toxicity.
-
Review Folic Acid Compliance: Ensure the subject is compliant with the prescribed folic acid supplementation regimen.
-
Dose Modification:
-
For toxicity greater than Grade 2, the scheduled this compound dose should be omitted until recovery.
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Consider a dose reduction for subsequent cycles based on the severity and duration of the thrombocytopenia. While specific dose reduction percentages for this compound are not consistently reported across studies, a general approach for chemotherapy-induced thrombocytopenia is a 25-50% dose reduction.
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| Toxicity Grade (CTCAE v5.0) | Platelet Count | Recommended Action |
| Grade 1 | < Laboratory LLN - 75.0 x 109/L | Continue this compound with close monitoring. |
| Grade 2 | < 75.0 - 50.0 x 109/L | Consider dose omission if persistent. |
| Grade 3 | < 50.0 - 25.0 x 109/L | Omit this compound dose until recovery. Consider a 25% dose reduction for the next cycle. |
| Grade 4 | < 25.0 x 109/L | Omit this compound dose. Institute supportive care. Consider a 50% dose reduction for the next cycle. |
LLN = Lower Limit of Normal
Supportive Care for Thrombocytopenia:
-
Platelet Transfusions: For severe thrombocytopenia (e.g., platelet count < 10-20 x 109/L) or in cases of active bleeding.
-
Thrombopoietin (TPO) Receptor Agonists: Although not specifically studied with this compound, agents like romiplostim have been used to manage chemotherapy-induced thrombocytopenia.
Managing Mucositis (Stomatitis)
Issue: A research participant is experiencing painful oral ulcers.
Troubleshooting Steps:
-
Assess Severity: Grade the mucositis using a validated scale (e.g., WHO Oral Toxicity Scale or NCI-CTCAE).
-
Oral Hygiene: Reinforce the importance of a consistent and gentle oral hygiene protocol, including:
-
Use of a soft-bristle toothbrush.
-
Frequent rinsing with a bland solution like saline (avoiding alcohol-based mouthwashes).
-
-
Pain Management:
-
Topical Anesthetics: Viscous lidocaine or "magic mouthwash" preparations can provide temporary relief.
-
Systemic Analgesics: For more severe pain, systemic analgesics, including opioids, may be necessary. A morphine mouthwash has been shown to be effective for methotrexate-induced mucositis.
-
-
Dose Modification:
-
For mucositis greater than Grade 2, the scheduled this compound dose should be omitted until the condition improves.
-
Consider a dose reduction for subsequent cycles.
-
| Toxicity Grade (CTCAE v5.0) | Clinical Description | Recommended Action |
| Grade 1 | Asymptomatic or mild symptoms; no intervention indicated. | Continue this compound; emphasize oral hygiene. |
| Grade 2 | Moderate pain; not interfering with oral intake; modified diet indicated. | Omit this compound dose until recovery. Initiate topical pain management. |
| Grade 3 | Severe pain; interfering with oral intake. | Omit this compound dose. Institute supportive care (hydration, nutritional support). Consider a 25-50% dose reduction for the next cycle. |
| Grade 4 | Life-threatening consequences; urgent intervention indicated. | Omit this compound dose. Hospitalization may be required for intensive supportive care. |
Supportive Care for Mucositis:
-
Nutritional Support: A soft, bland diet and adequate hydration are crucial. In severe cases, enteral or parenteral nutrition may be required.
-
Cryotherapy: The use of ice chips in the mouth before and during this compound infusion may help reduce the severity of mucositis.
-
Growth Factors: Palifermin (keratinocyte growth factor-1) is approved for the prevention of severe oral mucositis in certain settings and could be considered.
Experimental Protocols
Monitoring Folate and Vitamin B12 Status
Rationale: Patient folate status can significantly impact this compound toxicity. It is crucial to assess and maintain adequate folate levels throughout a long-term study. Vitamin B12 status should also be monitored as its deficiency can present with similar hematological abnormalities.
Methodology:
-
Baseline Assessment: Prior to initiating this compound, collect whole blood for baseline measurements of:
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Serum folate
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Red blood cell (RBC) folate
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Serum vitamin B12
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Plasma homocysteine (an indicator of functional folate and B12 status)
-
-
Sample Collection and Handling:
-
Collect blood in appropriate tubes (e.g., serum separator tubes for serum, EDTA tubes for whole blood).
-
For RBC folate, a whole blood sample is required. The laboratory will perform lysis of the red cells to measure intracellular folate.
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Process samples promptly according to the laboratory's specific requirements to ensure stability.
-
-
Analytical Methods:
-
Competitive binding immunoassays are commonly used for the quantitative determination of serum folate and vitamin B12.
-
RBC folate is also typically measured by immunoassay after cell lysis.
-
Homocysteine levels can be measured by various methods, including immunoassay and chromatography.
-
-
Monitoring During Study:
-
Repeat measurements of serum folate and plasma homocysteine at regular intervals (e.g., every 4-8 weeks) to ensure the adequacy of folic acid supplementation.
-
RBC folate provides a longer-term indicator of folate status and can be monitored less frequently (e.g., every 3-6 months).
-
| Parameter | Typical Normal Range | Interpretation of Low Levels |
| Serum Folate | > 3 ng/mL | Indicates recent folate intake. |
| RBC Folate | > 140 ng/mL | Reflects long-term folate stores. |
| Serum Vitamin B12 | > 200 pg/mL | Deficiency can cause megaloblastic anemia. |
| Plasma Homocysteine | < 15 µmol/L | Elevated levels can indicate folate or B12 deficiency. |
Quantification of this compound in Red Blood Cells (Conceptual Protocol)
Rationale: As the cumulative toxicity of this compound is linked to its concentration in red blood cells, monitoring these levels can provide a valuable biomarker for toxicity risk. The following is a conceptual protocol based on published methods for analyzing antifolates in biological matrices. A specific, validated protocol for this compound in RBCs should be established and qualified in your laboratory.
Methodology:
-
Sample Collection: Collect whole blood in EDTA tubes.
-
RBC Isolation:
-
Centrifuge the whole blood at a low speed (e.g., 1,500 x g for 10 minutes at 4°C).
-
Carefully remove the plasma and buffy coat.
-
Wash the remaining RBC pellet three times with cold phosphate-buffered saline (PBS), centrifuging and removing the supernatant after each wash.
-
-
Cell Lysis and Protein Precipitation:
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Lyse the washed RBCs with a known volume of cold deionized water.
-
Precipitate proteins using a strong acid, such as perchloric acid or trichloroacetic acid. This step also helps to release this compound from any binding proteins.
-
Centrifuge at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the precipitated proteins.
-
-
Sample Analysis by HPLC:
-
Analyze the supernatant containing this compound by High-Performance Liquid Chromatography (HPLC).
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) is commonly employed.
-
Detection: this compound can be detected by UV absorbance or more sensitively by fluorescence detection after post-column oxidation.
-
-
Quantification:
-
Prepare a standard curve of known concentrations of this compound in a matrix that mimics the final sample composition.
-
Calculate the concentration of this compound in the RBC lysate based on the standard curve and normalize to the cell count or hemoglobin concentration.
-
Visualizations
Caption: this compound's mechanism of action and toxicity pathway.
Caption: Workflow for managing this compound toxicity.
Caption: Troubleshooting logic for this compound toxicity.
References
- 1. A phase I clinical study of the antipurine antifolate this compound (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Cellular but not plasma pharmacokinetics of this compound correlate with the occurrence of cumulative hematological toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Lometrexol Dosage Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing lometrexol dosage to minimize side effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a folate analog antimetabolite.[1] It acts as a specific and potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway.[1][2][3][4] By blocking this pathway, this compound depletes the intracellular pool of purines, which are essential for DNA and RNA synthesis. This ultimately leads to the inhibition of cell proliferation and cell cycle arrest, primarily in the S phase.
Q2: What are the most common dose-limiting side effects observed with this compound?
The principal side effects associated with this compound are myelosuppression, manifesting as thrombocytopenia (a reduction in platelets), and to a lesser extent, anemia. Mucositis, which is the inflammation and ulceration of the mucous membranes lining the digestive tract, is also a significant dose-limiting toxicity.
Q3: How can the side effects of this compound be minimized in our experiments?
Co-administration of folic acid has been shown to significantly reduce the toxicity of this compound without completely abrogating its anti-tumor activity. Clinical studies have demonstrated that a daily oral regimen of folic acid starting before and continuing after this compound administration can markedly decrease the incidence and severity of side effects like thrombocytopenia and mucositis. Folinic acid (leucovorin) rescue is another strategy that has been employed to mitigate toxicity.
Q4: Will folic acid supplementation interfere with the anti-tumor efficacy of this compound in our cancer cell lines?
While folic acid supplementation is crucial for reducing host toxicity, it can potentially diminish the anti-tumor effects of this compound, as both compete for cellular uptake and metabolism. The key is to find an optimal balance. Preclinical studies suggest that while high levels of folic acid can reverse the anti-tumor effects, a carefully managed supplementation regimen can maintain a therapeutic window. The impact of folic acid on this compound's efficacy can be cell-line dependent and should be empirically determined.
Q5: What is a recommended starting point for a this compound dosage regimen with folic acid in a clinical research setting?
Based on phase I/II clinical trials, a recommended dose of this compound is 10.4 mg/m² administered intravenously on a weekly basis, concurrently with daily oral folic acid at a dose of 3 mg/m². It is crucial to note that optimal dosages can vary, and this should be considered a starting point for further investigation.
Troubleshooting Guides
Issue 1: Excessive Cytotoxicity in In Vitro Experiments
Symptoms:
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Unexpectedly high levels of cell death even at low this compound concentrations.
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Difficulty in establishing a therapeutic window between efficacy and toxicity.
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Inconsistent results in cell viability assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Low Intracellular Folate Levels: Cell culture media can have varying levels of folic acid, and some cell lines may be more sensitive to folate depletion. | Supplement your cell culture medium with a low dose of folic acid (e.g., 1-10 ng/mL) to mimic physiological conditions and potentially widen the therapeutic window. |
| High Drug Concentration: Initial dose-ranging experiments may have started at too high a concentration. | Perform a broad dose-response curve starting from picomolar concentrations to accurately determine the IC50 value for your specific cell line. |
| Incorrect Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the concentrations used. | Ensure your vehicle control experiments are run at the same final concentration of the solvent as your highest this compound dose. |
| Cell Line Sensitivity: The cancer cell line you are using may be exceptionally sensitive to GARFT inhibition. | Consider using a cell line known to be less sensitive to this compound for initial optimization experiments or compare with a non-cancerous cell line to assess selectivity. |
Issue 2: Inconsistent or Lack of this compound Efficacy
Symptoms:
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No significant decrease in cell viability or proliferation even at high this compound concentrations.
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Large variability in results between replicate experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Folate Levels in Media: Standard cell culture media may contain high concentrations of folic acid, which can antagonize the effect of this compound. | Use a folate-depleted medium (e.g., RPMI-1640 without folic acid) and titrate in known concentrations of folic acid to standardize your experimental conditions. |
| Drug Inactivation: this compound solution may have degraded. | Prepare fresh stock solutions of this compound regularly and store them protected from light. |
| Cellular Resistance Mechanisms: The target cell line may have intrinsic or acquired resistance to antifolates. | Verify the expression of GARFT in your cell line. Consider assessing the activity of drug efflux pumps that may reduce intracellular this compound concentration. |
| Sub-optimal Assay Conditions: The duration of the assay or the cell seeding density may not be appropriate for observing the cytostatic effects of this compound. | Extend the incubation time of your cell viability assay (e.g., to 96 hours) to allow for the full effect of purine depletion to manifest. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | This compound IC50 (nM) | Reference |
| CCRF-CEM (Human leukemia) | 2.9 | |
| CCRF-CEM (Human leukemia) | 5.0 |
Note: IC50 values can vary depending on experimental conditions, particularly the folate concentration in the cell culture medium.
Table 2: Clinical Dosage and Dose-Limiting Toxicities of this compound
| This compound Dosage | Folic/Folinic Acid Regimen | Dose-Limiting Toxicity | Reference |
| 4 mg/m²/day for 3 days | None | Stomatitis, Thrombocytopenia | |
| Up to 60 mg/m² | Oral folinic acid (15 mg, 4x/day, days 7-9) | Anemia | |
| 10.4 mg/m²/week | Oral folic acid (3 mg/m²/day) | Thrombocytopenia, Mucositis |
Experimental Protocols
Protocol 1: MTT Assay for this compound Cytotoxicity
This protocol is for assessing the effect of this compound on cell viability by measuring mitochondrial metabolic activity.
Materials:
-
This compound
-
Folic acid (optional, for co-treatment)
-
Target cancer cell line
-
Complete cell culture medium (with and without folic acid)
-
96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
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Drug Treatment: Prepare serial dilutions of this compound in culture medium (with or without folic acid, as per your experimental design). Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include wells with medium alone (no cells) as a background control and cells with medium containing the vehicle as a negative control.
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Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.
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Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after this compound treatment.
Materials:
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This compound
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Target cancer cell line
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Complete cell culture medium
-
6-well cell culture plates
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Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
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Cell Treatment: Treat a sub-confluent flask of cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Cell Seeding: After treatment, trypsinize the cells, count them, and seed a known number of cells (e.g., 200-1000 cells, depending on the expected toxicity) into 6-well plates.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with crystal violet solution for 15 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.
Mandatory Visualizations
Caption: this compound's mechanism of action via inhibition of GARFT.
Caption: Workflow for optimizing this compound dosage.
References
- 1. A phase I clinical study of the antipurine antifolate this compound (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase I study of the antipurine antifolate this compound (DDATHF) with folinic acid rescue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Weekly this compound with daily oral folic acid is appropriate for phase II evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Lometrexol Stability and Storage: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Lometrexol. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common issues encountered during laboratory experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low or no biological activity in an experiment. | 1. Improper storage of this compound stock solution. 2. Degradation of this compound in the experimental medium. 3. Multiple freeze-thaw cycles of the stock solution. | 1. Verify that stock solutions were stored at the recommended temperatures and for the appropriate duration. 2. Prepare fresh solutions immediately before use. 3. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. |
| Precipitate forms when preparing an aqueous solution. | This compound has limited solubility in aqueous buffers. | First, dissolve this compound in an organic solvent like DMSO to prepare a concentrated stock solution. Then, dilute the stock solution into the aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Inconsistent results between experimental replicates. | 1. Instability of this compound in the experimental setup. 2. Variability in solution preparation. | 1. Minimize the time between solution preparation and experimental use. 2. Ensure accurate and consistent pipetting and dilution techniques. Prepare a master mix for the final dilution where possible. |
| Discoloration of this compound solution. | Potential degradation of the compound due to oxidation or light exposure. | Discard the discolored solution and prepare a fresh batch. Protect solutions from light and consider using degassed solvents if oxidation is suspected. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound powder should be stored at -20°C for long-term stability, where it can be stable for up to three years.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound solutions are known to be unstable. It is highly recommended to prepare solutions fresh for each experiment. If a stock solution must be prepared, dissolve this compound in a suitable solvent such as DMSO. For storage, aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles and store at -80°C for up to 6 months or at -20°C for up to 1 month.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in DMSO. For preparing working solutions in aqueous media, it is advisable to first create a stock solution in DMSO and then dilute it into the desired buffer.
Q4: Is this compound sensitive to light?
A4: While specific photostability data is not extensively available, it is a standard good laboratory practice to protect solutions of complex organic molecules like this compound from light to prevent potential photodegradation. Use amber vials or cover containers with aluminum foil.
Q5: Can I repeatedly freeze and thaw my this compound stock solution?
A5: No, it is strongly advised against repeated freeze-thaw cycles as this can lead to degradation of the compound. Aliquoting the stock solution into single-use volumes is the best practice.
Summary of Stability and Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Keep tightly sealed and protected from moisture. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | Aliquot into single-use vials to avoid freeze-thaw cycles. | |
| Working Solution (Aqueous) | Room Temperature | Unstable | Prepare fresh immediately before use. |
Experimental Protocols
Protocol for a General Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. The following is a general protocol that can be adapted for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 1 mg/mL. Store protected from light at room temperature for 24 hours.
-
Thermal Degradation: Store the solid this compound powder at 60°C for 24 hours. Also, incubate a solution of this compound (1 mg/mL in DMSO) at 60°C for 24 hours.
-
Photostability: Expose a solution of this compound (1 mg/mL in DMSO) to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the remaining this compound and detect any degradation products.
4. Data Interpretation:
-
Calculate the percentage of degradation for each condition.
-
Characterize the degradation products using techniques like LC-MS and NMR to elucidate the degradation pathways.
Visualizations
Workflow for a this compound Stability Study
Caption: A typical workflow for conducting a forced degradation study of this compound.
Hypothetical Degradation Pathway for a Folate Analog
Disclaimer: The following diagram illustrates a hypothetical degradation pathway for a folate analog like this compound, as specific degradation products for this compound are not well-documented in publicly available literature. This is for illustrative purposes only.
Caption: A hypothetical degradation pathway for a folate analog.
Lometrexol Resistance Mechanisms in Cancer Cells: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating lometrexol resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a folate analog antimetabolite. Its primary mechanism of action is the inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine synthesis pathway.[1][2] By inhibiting GARFT, this compound depletes the intracellular pool of purine nucleotides (adenosine and guanosine), which are essential for DNA and RNA synthesis. This leads to cell cycle arrest in the S-phase and ultimately, inhibition of cancer cell proliferation.
Q2: What are the known mechanisms of acquired resistance to this compound in cancer cells?
Acquired resistance to this compound can arise through several mechanisms:
-
Decreased Intracellular Accumulation:
-
Reduced uptake: Downregulation or mutation of the reduced folate carrier (RFC), the primary transporter responsible for this compound uptake into cancer cells, can significantly decrease its intracellular concentration.[3][4][5]
-
Increased efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), can actively pump this compound out of the cell.
-
-
Impaired Intracellular Metabolism:
-
Reduced polyglutamylation: this compound requires polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS) for its intracellular retention and optimal inhibitory activity against GARFT. Decreased FPGS activity, due to downregulation or mutation, is a dominant mechanism of resistance.
-
-
Alterations in the Target Enzyme:
-
While less common, mutations in the GARFT enzyme that reduce the binding affinity of this compound could theoretically confer resistance.
-
Q3: My this compound-resistant cell line shows cross-resistance to other antifolates. Why?
Cross-resistance to other antifolates, such as methotrexate, is often observed and can provide clues about the underlying resistance mechanism. For example:
-
If the resistance is due to decreased RFC expression or function , the cells will likely be cross-resistant to other antifolates that rely on RFC for uptake, like methotrexate.
-
If decreased FPGS activity is the cause, cells will be resistant to other antifolates that require polyglutamylation for their activity.
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Overexpression of certain ABC transporters can confer resistance to a broad range of structurally and functionally diverse drugs, including other chemotherapeutic agents.
Q4: How can I confirm the mechanism of resistance in my cell line?
A combination of molecular and cellular biology techniques is required to elucidate the specific mechanism of resistance. This may include:
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Gene expression analysis: Quantifying the mRNA levels of SLC19A1 (RFC), FPGS, and various ABC transporter genes using quantitative real-time PCR (qRT-PCR).
-
Protein expression analysis: Assessing the protein levels of RFC, FPGS, and ABC transporters using Western blotting or flow cytometry.
-
Enzyme activity assays: Directly measuring the catalytic activity of FPGS and GARFT.
-
Drug transport assays: Measuring the uptake and efflux of radiolabeled or fluorescently tagged this compound or other relevant substrates.
-
Intracellular drug metabolism analysis: Quantifying the levels of this compound and its polyglutamated forms using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in cell viability assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a homogenous single-cell suspension before plating. Use a hemocytometer or an automated cell counter for accurate cell counting to ensure the same number of cells are seeded in each well. |
| Variations in drug concentration | Prepare a fresh stock solution of this compound and perform serial dilutions accurately. Verify the concentration of the stock solution spectrophotometrically if possible. |
| Cell culture conditions | Maintain consistent cell culture conditions, including media composition, serum percentage, pH, and CO2 levels. Ensure cells are in the logarithmic growth phase at the start of the experiment. |
| Assay-specific issues (e.g., MTT, XTT) | Ensure the incubation time with the viability reagent is consistent across all plates and experiments. Check for potential interference of this compound with the assay chemistry. |
| Contamination | Regularly check for microbial contamination in cell cultures, which can significantly affect cell viability and drug response. |
Problem 2: Difficulty in generating a this compound-resistant cell line.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Initial drug concentration is too high | Start with a low concentration of this compound (e.g., IC20-IC30) to allow for gradual adaptation of the cells. A high initial concentration may lead to widespread cell death without the selection of resistant clones. |
| Drug concentration is too low | If cells are proliferating at a rate similar to the untreated control, the selective pressure may be insufficient. Gradually increase the this compound concentration in a stepwise manner. |
| Heterogeneity of the parental cell line | The parental cell line may not have pre-existing clones with the potential to develop resistance. Consider using a different cancer cell line or inducing mutagenesis to increase genetic diversity. |
| Instability of this compound in culture medium | Prepare fresh this compound-containing medium for each media change. This compound stability in solution over time should be considered. |
| Reversion of resistance | Resistance can sometimes be a transient phenotype. It is crucial to continuously culture the resistant cells in the presence of this compound to maintain the selective pressure. |
Data Presentation
Table 1: this compound IC50 Values in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Mechanism | This compound IC50 (Sensitive) | This compound IC50 (Resistant) | Fold Resistance | Reference |
| CCRF-CEM | Human Leukemia | N/A (Sensitive) | 2.9 nM | - | - | |
| IGROV-1 | Human Ovarian Cancer | N/A (Sensitive) | 16 nM | - | - | |
| L1210 | Murine Leukemia | Decreased RFC and FPGS expression | - | 8.5-fold higher than sensitive | 8.5 | |
| MCF-7 FLV1000 | Human Breast Cancer | ABCG2 Overexpression | - | 24-fold higher than sensitive | 24 | |
| CCRF-CEM sublines | Human Leukemia | Impaired FPGS activity | - | Up to 100,000-fold higher | Up to 100,000 |
Note: IC50 values can vary depending on the experimental conditions and the specific subclone of the cell line.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Cell Viability Assay (e.g., MTT)
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Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve this compound).
-
Incubation: Incubate the plate for a period that allows for at least two to three cell doublings (typically 72-96 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Measurement of Folylpolyglutamate Synthetase (FPGS) Activity
This protocol is adapted from established methods for measuring FPGS activity.
-
Cell Lysate Preparation:
-
Harvest cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM DTT, 1 mM EDTA) containing protease inhibitors.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 8.5), ATP, MgCl2, KCl, DTT, L-glutamic acid, and a folate substrate (e.g., aminopterin or methotrexate).
-
Add a specific amount of cell lysate (protein) to initiate the reaction.
-
Incubate the reaction at 37°C for a defined period (e.g., 2 hours).
-
-
Quantification of Polyglutamated Products:
-
The formation of polyglutamated products can be quantified by various methods, including the incorporation of radiolabeled glutamic acid or by separating and quantifying the products using HPLC.
-
-
Data Analysis: Calculate the FPGS activity as the amount of product formed per unit of time per milligram of protein.
Protocol 3: Assessment of ABC Transporter-Mediated Efflux
This protocol utilizes a fluorescent substrate to measure the efflux activity of ABC transporters.
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., phenol red-free medium).
-
Substrate Loading: Incubate the cells with a fluorescent substrate of the ABC transporter of interest (e.g., Rhodamine 123 for P-gp, Calcein-AM for MRP1) in the presence or absence of a known inhibitor of that transporter.
-
Efflux Measurement:
-
After the loading period, wash the cells to remove the extracellular substrate.
-
Resuspend the cells in a fresh buffer and incubate at 37°C to allow for efflux.
-
At various time points, take aliquots of the cell suspension and measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
-
Data Analysis: Compare the rate of fluorescence decrease (efflux) in the absence and presence of the inhibitor. A slower rate of efflux in the presence of the inhibitor indicates that the transporter is actively involved in pumping out the substrate.
Mandatory Visualizations
Caption: this compound's mechanism of action and resistance pathways.
Caption: Workflow for developing a this compound-resistant cell line.
Caption: A logical guide for troubleshooting this compound resistance.
References
- 1. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Decreased expression of the reduced folate carrier and folypolyglutamate synthetase is the basis for acquired resistance to the pemetrexed antifolate (LY231514) in an L1210 murine leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduced folate carrier gene (RFC1) expression and anti-folate resistance in transfected and non-selected cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and Function of the Reduced Folate Carrier: A Paradigm of A Major Facilitator Superfamily Mammalian Nutrient Transporter - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Lometrexol experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lometrexol. The information is designed to help address common issues and inconsistencies that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an antifolate antimetabolite.[1][2] Its primary mechanism of action is the inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway.[1][2][3] By blocking this enzyme, this compound depletes the intracellular pools of adenosine triphosphate (ATP) and guanosine triphosphate (GTP), which are essential for DNA synthesis and other cellular processes. This ultimately leads to cell cycle arrest, primarily in the S phase, and apoptosis, thereby inhibiting cancer cell proliferation.
Q2: How does this compound enter cells and become active?
A2: this compound is transported into cells through active transport mechanisms. To become fully active, it must be polyglutamated by the enzyme folylpolyglutamate synthetase (FPGS). The polyglutamated forms of this compound are more potent inhibitors of GARFT and are retained within the cell for longer periods.
Q3: What is the role of folic acid or leucovorin when using this compound?
A3: Co-administration of folic acid or leucovorin (a reduced folate) is a rescue strategy to mitigate the severe toxicities associated with this compound, such as myelosuppression (predominantly thrombocytopenia) and stomatitis. These rescue agents can help replenish the reduced folate pool in non-malignant cells, thereby reducing the side effects of the drug without compromising its anti-tumor activity when dosed appropriately.
Q4: What are the expected cellular effects of this compound treatment?
A4: The primary cellular effects of this compound treatment include inhibition of DNA synthesis, cell cycle arrest at the S phase, and induction of apoptosis. Researchers can measure these effects through various assays, such as cell viability assays (e.g., MTT, resazurin), cell cycle analysis by flow cytometry (propidium iodide staining), and apoptosis assays (e.g., Annexin V/PI staining, caspase activation assays).
Troubleshooting Guide for Inconsistent Results
Issue 1: Higher than Expected Cytotoxicity in Control Cells
| Potential Cause | Troubleshooting Recommendation |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). |
| Folate Depletion in Media | Use fresh, properly stored cell culture media. Prolonged incubation or high cell density can deplete essential nutrients, including folates, making cells more sensitive to antifolates. |
| Contamination | Regularly test cell lines for mycoplasma and other contaminants, as these can affect cell health and experimental outcomes. |
Issue 2: Reduced or No this compound Efficacy
| Potential Cause | Troubleshooting Recommendation |
| This compound Degradation | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles. |
| Sub-optimal Cell Health | Ensure cells are in the logarithmic growth phase and have a viability of >90% at the time of treatment. Over-confluent or senescent cells may show altered drug sensitivity. |
| Incorrect Dosing or Incubation Time | Optimize the concentration and duration of this compound treatment for your specific cell line. Refer to published data for starting points. |
| Cell Line Resistance | Some cell lines may have intrinsic or acquired resistance to this compound. This can be due to decreased activity of FPGS, the enzyme required for this compound activation. |
Issue 3: High Variability Between Replicates
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consistent techniques to minimize well-to-well variability. |
| Edge Effects in Microplates | To minimize evaporation from outer wells, which can concentrate media components and the drug, fill the peripheral wells with sterile media or PBS without cells. |
| Inconsistent Incubation Conditions | Ensure uniform temperature and CO2 levels in the incubator. Avoid stacking plates, which can lead to temperature gradients. |
Data Presentation
Table 1: Experimentally Determined Effective Concentrations of this compound in L1210 Cells
| Parameter | Value | Incubation Time | Cell Line | Reference |
| Growth Inhibition | 1-30 µM | 2-10 hours | L1210 (murine leukemia) | |
| Cell Cycle Arrest | 1 µM | 2-24 hours | L1210 (murine leukemia) |
Experimental Protocols
General Protocol for Assessing Cell Viability after this compound Treatment using a Resazurin-based Assay
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Prepare a cell suspension at the desired density (e.g., 5 x 10⁴ cells/mL).
-
Seed 100 µL of the cell suspension into the inner wells of a 96-well plate.
-
Add 100 µL of sterile PBS or media to the outer wells to mitigate edge effects.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all treatment groups and does not exceed 0.1%.
-
Include vehicle control (medium with solvent) and untreated control wells.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control media.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
Prepare the resazurin-based viability reagent according to the manufacturer's instructions.
-
Add the appropriate volume of the reagent to each well (typically 10-20 µL).
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the results as a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
Impact of dietary folate on Lometrexol efficacy and toxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of dietary folate on the efficacy and toxicity of Lometrexol.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an antifolate drug that specifically inhibits glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway.[1][2][3][4] By blocking GARFT, this compound depletes the intracellular pool of purine nucleotides, which are essential for DNA and RNA synthesis.[5] This leads to cell cycle arrest, primarily in the S phase, and subsequent inhibition of tumor cell proliferation. This compound requires polyglutamation by the enzyme folylpolyglutamate synthetase (FPGS) to be retained and fully active within the cell.
Q2: Why was the initial clinical development of this compound challenging?
The initial clinical development of this compound was hindered by severe and cumulative antiproliferative toxicities, most notably myelosuppression (specifically thrombocytopenia) and mucositis. These toxicities were more severe than predicted by early preclinical studies in animals fed standard laboratory diets.
Q3: How does dietary folate status influence this compound's toxicity?
Dietary folate levels have a profound impact on this compound's toxicity. Preclinical studies in mice revealed that mild folate deficiency could increase the lethality of this compound by as much as three orders of magnitude. This hypersensitivity in folate-deficient states is believed to be due to an upregulation of folate receptors and increased activity of folylpolyglutamate synthetase (FPGS) in tissues. This leads to enhanced cellular uptake and polyglutamation of this compound, resulting in higher intracellular drug concentrations and prolonged retention, thereby increasing its toxic effects.
Q4: Can folic acid supplementation mitigate this compound's toxicity?
Yes, both preclinical and clinical studies have consistently shown that co-administration of folic acid can significantly reduce the severe toxicities associated with this compound. Folic acid supplementation allows for the administration of higher, more therapeutically effective doses of this compound that would otherwise be intolerable. It is important to note that folic acid supplementation does not appear to alter the plasma pharmacokinetics of this compound.
Q5: How does dietary folate affect the antitumor efficacy of this compound?
The antitumor activity of this compound is also modulated by dietary folate levels. In folate-deficient conditions where toxicity is high, the therapeutic window for this compound is very narrow, limiting its efficacy. Folic acid supplementation can restore the antitumor activity of this compound at non-toxic doses. However, there is an optimal range for folate supplementation. Excessively high levels of dietary folate can reverse the antitumor effects of this compound, likely by competing with the drug for cellular uptake and enzymatic binding.
Q6: Is there a difference between folic acid supplementation and folinic acid rescue?
Yes, folic acid is the synthetic, oxidized form of the vitamin, while folinic acid (leucovorin) is a reduced form. Folic acid supplementation is generally given prophylactically to prevent toxicity. Folinic acid rescue, on the other hand, is typically administered after this compound treatment to actively reverse its effects by replenishing the pool of reduced folates. The optimal approach and the precise advantages of one over the other are still areas of investigation.
Troubleshooting Guides
Issue 1: Unexpectedly high toxicity observed in an in vivo experiment with this compound.
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Potential Cause: Low dietary folate in the animal subjects. Standard laboratory animal diets can have significantly higher folic acid content than typical human diets, which may have masked toxicity in initial preclinical studies.
-
Troubleshooting Steps:
-
Verify Diet Composition: Analyze the folate content of the animal feed to ensure it meets the intended specifications for the study.
-
Implement Folic Acid Supplementation: Introduce a regimen of oral folic acid supplementation for a period before and during this compound treatment. A preclinical murine study demonstrated that administering low-dose folic acid for 7 days before and 7 days after a single this compound dose prevented toxicity.
-
Monitor Folate Levels: If possible, measure plasma or red blood cell folate levels in the animals to confirm their folate status.
-
Issue 2: Reduced or lack of antitumor efficacy of this compound in a preclinical model.
-
Potential Cause 1: Suboptimal this compound dosage due to concerns about toxicity.
-
Troubleshooting Steps:
-
Introduce Folic Acid: If not already in use, begin a folic acid supplementation regimen to mitigate toxicity and allow for dose escalation of this compound.
-
-
Potential Cause 2: Excessively high dietary folate intake.
-
Troubleshooting Steps:
-
Optimize Folate Levels: The antitumor effect of this compound is dependent on the level of dietary folate and follows an optimal curve. Systematically test different levels of folic acid supplementation to find the optimal therapeutic window for your specific tumor model and this compound dose. Excessively high folate intake can reverse the drug's antitumor effects.
-
-
Potential Cause 3: Development of drug resistance.
-
Troubleshooting Steps:
-
Investigate Resistance Mechanisms: Analyze tumor cells for potential mechanisms of antifolate resistance, such as:
-
Decreased drug transport into cells (e.g., reduced folate carrier expression).
-
Decreased polyglutamation of this compound (e.g., reduced FPGS activity).
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Increased expression of the target enzyme, GARFT.
-
Mutations in GARFT that reduce this compound binding.
-
-
Quantitative Data Summary
Table 1: Impact of Dietary Folate on this compound Lethality in Mice
| Dietary Condition | LD50 of this compound | Fold Increase in Sensitivity | Reference |
| Standard Diet | ~300-1000 mg/kg (estimated) | 1x | |
| Low Folate Diet | 0.1-0.3 mg/kg | ~3000x | |
| Folate-Deficient Diet | Not specified | ~1000x |
Table 2: Effect of Folic Acid Supplementation on this compound Dose and Toxicity in a Phase I Clinical Trial
| This compound Dose (Weekly IV) | Folic Acid Supplementation (Daily Oral) | Dose-Limiting Toxicity | Recommended Phase II Dose | Reference |
| Up to 10.4 mg/m² | 3 mg/m² | Thrombocytopenia, Mucositis | 10.4 mg/m² this compound + 3 mg/m² Folic Acid |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound Efficacy and Toxicity with Controlled Dietary Folate
This protocol is based on methodologies described in preclinical murine studies.
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Animal Model: Utilize an appropriate tumor-bearing mouse model (e.g., C3H mammary adenocarcinoma).
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Dietary Groups:
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Control Group: Standard laboratory diet.
-
Low-Folate Group: A custom diet with restricted folate content.
-
Folate-Supplemented Groups: The low-folate diet supplemented with varying concentrations of oral folic acid.
-
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Acclimatization: Acclimate mice to their respective diets for a defined period (e.g., 2-3 weeks) before tumor implantation and drug treatment to establish different systemic folate levels.
-
Tumor Implantation: Implant tumor cells subcutaneously or orthotopically according to the model's standard procedure.
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This compound Administration: Once tumors reach a specified size, administer this compound (e.g., via intravenous injection) at various doses to each dietary group.
-
Efficacy Assessment: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Toxicity Assessment:
-
Monitor animal weight and overall health daily.
-
Perform regular blood counts to assess for myelosuppression (platelets, white blood cells, red blood cells).
-
Observe for signs of mucositis.
-
-
Data Analysis: Compare tumor growth inhibition, survival rates, and toxicity profiles across the different dietary groups to determine the therapeutic index of this compound under varying folate conditions.
Protocol 2: Measurement of this compound and its Polyglutamates in Cells or Tissues
This protocol is a generalized approach based on the need for pharmacokinetic analysis mentioned in the literature.
-
Sample Collection: Collect cell pellets, tissue biopsies, or red blood cells from subjects at various time points after this compound administration.
-
Extraction: Lyse the cells or homogenize the tissues in a suitable buffer. Perform a protein precipitation step (e.g., with perchloric acid or methanol) to release the drug and its metabolites.
-
Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering substances and concentrate the analytes.
-
Chromatographic Separation: Employ High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., a phenyl or C18 column) to separate this compound from its various polyglutamated forms.
-
Detection:
-
Electrochemical Detection: A sensitive method for quantifying this compound in plasma.
-
Mass Spectrometry (LC-MS/MS): Provides high sensitivity and specificity for identifying and quantifying both the parent drug and its polyglutamated metabolites.
-
-
Quantification: Use a standard curve of known concentrations of this compound and, if available, its polyglutamate standards to quantify the amounts in the samples.
Visualizations
Caption: this compound inhibits GARFT, blocking de novo purine synthesis.
Caption: Impact of dietary folate on this compound's cellular effects.
Caption: Workflow for in vivo testing of this compound with folate modulation.
References
- 1. A phase I clinical study of the antipurine antifolate this compound (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Cancer chemotherapy: targeting folic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Lometrexol and Methotrexate: A Comparative Guide for Solid Tumor Research
In the landscape of cancer therapeutics, antimetabolites that target folate metabolism have been a cornerstone of chemotherapy for decades. Among these, lometrexol and methotrexate represent two distinct approaches to disrupting the essential pathways for nucleotide synthesis. This guide provides a detailed comparison of their mechanisms of action, preclinical and clinical efficacy, toxicity profiles, and the experimental protocols used to evaluate their activity, tailored for researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound | Methotrexate |
| Primary Target | Glycinamide Ribonucleotide Formyltransferase (GARFT) | Dihydrofolate Reductase (DHFR) |
| Mechanism of Action | Inhibits de novo purine synthesis. | Primarily inhibits the regeneration of tetrahydrofolate, affecting both purine and thymidylate synthesis. |
| Primary Resistance | Decreased activity of folylpolyglutamyl synthetase (FPGS).[1] | Impaired transport into cells, decreased polyglutamation, and mutations or increased expression of DHFR.[1] |
| Key Toxicities | Thrombocytopenia, mucositis, anemia.[2][3] | Myelosuppression, mucositis, nephrotoxicity, hepatotoxicity.[4] |
| Rescue Agent | Folic acid or Leucovorin. | Leucovorin. |
Mechanism of Action: Targeting Folate Metabolism at Different Junctions
This compound and methotrexate both disrupt the folate pathway, which is critical for the synthesis of nucleotides, the building blocks of DNA and RNA. However, they do so by inhibiting different key enzymes.
This compound is a specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT) , an essential enzyme in the de novo purine synthesis pathway. By blocking GARFT, this compound depletes the intracellular pools of adenosine triphosphate (ATP) and guanosine triphosphate (GTP), leading to cell cycle arrest and apoptosis. This compound itself does not inhibit dihydrofolate reductase (DHFR) or thymidylate synthase (TS). To become fully active, this compound must be polyglutamated within the cell by the enzyme folylpolyglutamyl synthetase (FPGS). These polyglutamated forms are more potent inhibitors of GARFT and are retained within the cell for longer periods.
Methotrexate , on the other hand, primarily targets dihydrofolate reductase (DHFR) . DHFR is responsible for converting dihydrofolate (DHF) back to its active form, tetrahydrofolate (THF). THF is a crucial cofactor for the transfer of one-carbon units in the synthesis of both purines and thymidylate. By inhibiting DHFR, methotrexate leads to a depletion of THF, which in turn halts the synthesis of purines and thymidylate, thereby inhibiting DNA synthesis and repair. Similar to this compound, methotrexate is also polyglutamated intracellularly, and its polyglutamated forms are also potent inhibitors of DHFR and other folate-dependent enzymes.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. A phase I clinical study of the antipurine antifolate this compound (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preventing and Managing Toxicities of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Lometrexol and Pemetrexed in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two notable antifolate agents, Lometrexol and Pemetrexed. Both compounds have been developed as chemotherapeutic agents targeting nucleotide synthesis, a critical pathway for the proliferation of cancer cells. This document synthesizes preclinical and clinical data to offer a comprehensive overview of their mechanisms of action, cytotoxic potency, and clinical effectiveness, supported by detailed experimental protocols and pathway visualizations.
Introduction: Targeting Folate Metabolism in Cancer Therapy
Folate is a B-vitamin that plays a crucial role in the synthesis of nucleotides, the building blocks of DNA and RNA.[1][2] Cancer cells, characterized by their rapid proliferation, have a high demand for nucleotides. Antifolate drugs are a class of chemotherapeutic agents that interfere with folate metabolism, thereby inhibiting DNA synthesis and cell division.[3] this compound (DDATHF) and Pemetrexed (Alimta®) are two such antifolates that have been evaluated for the treatment of various solid tumors.
This compound is a specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway.[4] Its development, while showing promise, was hampered by early observations of severe cumulative toxicity, particularly myelosuppression.[4]
Pemetrexed , on the other hand, is a multi-targeted antifolate that inhibits not only GARFT but also dihydrofolate reductase (DHFR) and thymidylate synthase (TS), enzymes involved in both purine and pyrimidine synthesis. This broader mechanism of action, combined with a more manageable toxicity profile when co-administered with folic acid and vitamin B12, has led to its successful clinical development and approval for the treatment of malignant pleural mesothelioma and non-small cell lung cancer (NSCLC).
Mechanism of Action: A Tale of Two Inhibition Profiles
The primary difference in the efficacy of this compound and Pemetrexed lies in their enzymatic targets within the folate metabolism pathway.
-
This compound: Exerts its cytotoxic effects primarily through the potent and specific inhibition of GARFT. GARFT is responsible for the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), an early and committed step in de novo purine synthesis. By blocking this step, this compound leads to a depletion of purine nucleotides (ATP and GTP), which are essential for DNA and RNA synthesis, as well as cellular energy metabolism.
-
Pemetrexed: Possesses a broader inhibitory profile. In addition to inhibiting GARFT, it also targets:
-
Dihydrofolate Reductase (DHFR): An enzyme responsible for regenerating tetrahydrofolate (THF), the active form of folate, from dihydrofolate (DHF). Inhibition of DHFR leads to a depletion of THF pools, affecting all folate-dependent reactions, including both purine and pyrimidine synthesis.
-
Thymidylate Synthase (TS): A critical enzyme in the de novo pyrimidine synthesis pathway that catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.
-
This multi-targeted approach of Pemetrexed provides a more comprehensive blockade of nucleotide synthesis, potentially leading to greater efficacy across a wider range of tumors.
Signaling Pathway Diagrams
To visualize the points of inhibition for both drugs, the following diagrams illustrate the relevant metabolic pathways.
Preclinical Efficacy: In Vitro Cytotoxicity and Enzyme Inhibition
Preclinical studies provide foundational data on the potency of anticancer agents. The following tables summarize the available data on the in vitro cytotoxicity (IC50) and enzyme inhibition constants (Ki) for this compound and Pemetrexed. It is important to note that direct comparative studies under identical experimental conditions are limited.
In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Drug | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | CCRF-CEM | Leukemia | 2.9 | |
| Pemetrexed | SNU-601 | Gastric Cancer | 17 | |
| SNU-16 | Gastric Cancer | 36 | ||
| SNU-1 | Gastric Cancer | 36 | ||
| SNU-484 | Gastric Cancer | 310 | ||
| A549 | Lung Cancer | ~100 | ||
| MSTO-211H | Mesothelioma | ~100 | ||
| NCI-H2052 | Mesothelioma | ~100 |
Note: IC50 values are highly dependent on the cell line and experimental conditions (e.g., drug exposure time, folate concentration in the medium). The data presented here are from different studies and should be interpreted with caution.
Enzyme Inhibition Constants (Ki)
The inhibition constant (Ki) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.
| Drug | Target Enzyme | Ki (nM) | Reference | | :--- | :--- | :--- | :--- | :--- | | This compound | GARFT | ~58.5* | | | Pemetrexed | GARFT | Not directly reported | | | | DHFR | 7.2 | | | | TS | 1.3 | |
Clinical Efficacy: A Summary of Clinical Trial Data
The clinical development of this compound and Pemetrexed has followed different trajectories, largely influenced by their respective efficacy and toxicity profiles.
This compound Clinical Trials
Clinical studies of this compound have primarily been in the Phase I and II stages. These trials demonstrated antitumor activity in various solid tumors, but also highlighted significant dose-limiting toxicities, primarily hematological.
| Trial Phase | Cancer Type(s) | Key Findings | Reference |
| Phase I | Solid Tumors | Showed antitumor activity in refractory tumors. Dose-limiting toxicities included severe and cumulative myelosuppression (thrombocytopenia). Co-administration of folic acid was found to mitigate toxicity. | |
| Phase II | Advanced Colorectal Cancer | Modest activity observed. | |
| Phase II | Advanced Breast Cancer | Limited efficacy as a single agent. |
The development of this compound did not progress to large-scale Phase III trials for major cancer indications, in part due to the emergence of multi-targeted antifolates with more favorable therapeutic windows.
Pemetrexed Clinical Trials
Pemetrexed has undergone extensive clinical evaluation in Phase II and III trials, leading to its approval for specific indications.
| Trial Phase | Cancer Type | Treatment Regimen | Key Efficacy Endpoints | Reference |
| Phase III | Malignant Pleural Mesothelioma | Pemetrexed + Cisplatin vs. Cisplatin alone | Overall Survival: 12.1 vs. 9.3 months (p=0.020)Response Rate: 41.3% vs. 16.7% (p<0.0001) | |
| Phase III | Non-Small Cell Lung Cancer (2nd Line) | Pemetrexed vs. Docetaxel | Overall Survival: 8.3 vs. 7.9 months (non-inferior)Response Rate: 9.1% vs. 8.8% | |
| Phase III | Non-Small Cell Lung Cancer (1st Line, Non-squamous) | Pemetrexed + Cisplatin vs. Gemcitabine + Cisplatin | Overall Survival: 11.8 vs. 10.4 months (superiority in non-squamous histology) | |
| Phase II | Advanced NSCLC (chemotherapy-naïve) | Pemetrexed + Carboplatin | Objective Response Rate: 31.6%Median Overall Survival: 10.5 months | |
| Phase II | Advanced NSCLC (chemotherapy-naïve) | Pemetrexed + Oxaliplatin | Objective Response Rate: 26.8%Median Overall Survival: 10.5 months |
Pemetrexed-based chemotherapy has demonstrated a significant survival benefit and favorable toxicity profile, particularly in non-squamous NSCLC and mesothelioma.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of this compound and Pemetrexed.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Folate and DNA Methylation: A Review of Molecular Mechanisms and the Evidence for Folate's Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pemetrexed: its promise in treating non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I clinical study of the antipurine antifolate this compound (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Lometrexol and LY309887: Second-Generation GARFT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Lometrexol and its second-generation analogue, LY309887, both potent inhibitors of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway. This pathway is critical for the synthesis of purines, the building blocks of DNA and RNA, and is often upregulated in rapidly proliferating cancer cells.[1] Inhibition of GARFT leads to depletion of purine pools, thereby arresting cell growth and inducing apoptosis, making it an attractive target for cancer therapy.[2][3]
This compound was the first GARFT inhibitor to be evaluated in clinical trials. However, its clinical utility was limited by severe and cumulative toxicities.[4][5] This prompted the development of LY309887, a second-generation inhibitor designed to have a more favorable pharmacological and toxicological profile. This guide will delve into the biochemical and pharmacological distinctions between these two compounds, supported by experimental data.
Performance Comparison: this compound vs. LY309887
The following tables summarize the key quantitative data comparing the efficacy and biochemical properties of this compound and LY309887.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | This compound | LY309887 | Reference |
| GARFT Inhibition (Ki) | ~58.5 nM | 6.5 nM | |
| Cellular Potency (IC50) in CCRF-CEM cells | 2.9 nM | 9.9 nM |
Note: The Ki value represents the enzyme-inhibitor binding affinity, with a lower value indicating higher potency. The IC50 value is the concentration of the inhibitor required to reduce the biological activity of a cell population by half.
Table 2: Pharmacological and Biochemical Properties
| Property | This compound | LY309887 | Key Findings | Reference |
| Polyglutamylation | Extensively polyglutamylated | Less extensive polyglutamylation | This compound shows greater accumulation of polyglutamates in tissues like the liver. | |
| Folate Receptor (FR) Affinity | High affinity for FRα | 6-fold lower affinity for FRα than this compound | This compound's higher affinity for FRα may contribute to its toxicity profile. | |
| In Vivo Antitumor Efficacy | Effective in several tumor models | More potent than this compound in certain tumor xenografts (e.g., pancreatic) | LY309887 demonstrated superior efficacy in some preclinical models. | |
| Toxicity Profile | Delayed cumulative toxicity observed in clinical trials | Predicted to have less toxicity based on preclinical data | LY309887 was designed for an improved safety profile. |
Experimental Protocols
GARFT Enzyme Inhibition Assay
This protocol is adapted from established spectrophotometric methods to determine the inhibitory activity of compounds against GARFT.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound and LY309887 against recombinant human GARFT.
Materials:
-
Recombinant human GARFT enzyme
-
Glycinamide ribonucleotide (GAR)
-
10-formyl-5,8-dideazafolate (10-fDDF) - a stable analogue of the natural cofactor 10-formyltetrahydrofolate
-
This compound and LY309887 stock solutions (in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 295 nm
Procedure:
-
Prepare serial dilutions of this compound and LY309887 in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
GAR solution (final concentration, e.g., 200 µM)
-
10-fDDF solution (final concentration, e.g., 10 µM)
-
Diluted inhibitor (this compound or LY309887) or DMSO for the control wells.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the GARFT enzyme solution (final concentration, e.g., 10 nM) to each well.
-
Immediately measure the decrease in absorbance at 295 nm over time (e.g., every 30 seconds for 10 minutes) at 37°C. The decrease in absorbance corresponds to the oxidation of 10-fDDF.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell Proliferation (IC50) Assay in CCRF-CEM Cells
This protocol describes a common method to assess the cytotoxic effects of this compound and LY309887 on the human T-cell acute lymphoblastic leukemia cell line, CCRF-CEM.
Objective: To determine the IC50 values of this compound and LY309887 in CCRF-CEM cells.
Materials:
-
CCRF-CEM cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
This compound and LY309887 stock solutions (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Culture CCRF-CEM cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of medium.
-
Prepare serial dilutions of this compound and LY309887 in the culture medium.
-
Add 100 µL of the diluted inhibitor solutions to the respective wells. Include wells with DMSO as a vehicle control and wells with medium only as a blank.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 2-4 hours for MTT).
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the inhibitor concentrations on a logarithmic scale and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the de novo purine biosynthesis pathway, the point of inhibition by this compound and LY309887, and a typical experimental workflow for evaluating these inhibitors.
Caption: De Novo Purine Biosynthesis Pathway and GARFT Inhibition.
References
- 1. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. news-medical.net [news-medical.net]
- 5. rsc.org [rsc.org]
Validating Lometrexol's Mechanism of Action: A Comparative Guide for Researchers
An In-depth Analysis of Lometrexol's Efficacy Across Diverse Cancer Cell Lines and in Comparison to Alternative Antifolates
This guide provides a comprehensive comparison of this compound, a pivotal antifolate metabolic inhibitor, with other relevant compounds, supported by experimental data to validate its mechanism of action. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of this compound's performance in various cell lines, offering a clear perspective on its therapeutic potential and limitations. Through structured data presentation, detailed experimental protocols, and illustrative diagrams, this guide serves as a critical resource for studies in oncology and pharmacology.
Introduction: this compound and the De Novo Purine Synthesis Pathway
This compound (DDATHF) is a potent antifolate that exerts its cytotoxic effects by inhibiting glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine synthesis pathway.[1][2] This inhibition leads to the depletion of intracellular purine pools, specifically adenosine triphosphate (ATP) and guanosine triphosphate (GTP), which are essential for DNA and RNA synthesis.[3] Consequently, cancer cells are arrested in the S phase of the cell cycle and ultimately undergo apoptosis.
A key feature of this compound is its requirement for intracellular polyglutamation by the enzyme folylpolyglutamate synthetase (FPGS) to achieve its fully active, and retained, form. This dependence on FPGS is a critical determinant of its efficacy and a potential mechanism of resistance, as cells with low FPGS expression exhibit reduced sensitivity to the drug. Notably, this compound has demonstrated activity in tumor models that are resistant to other antifolates, such as methotrexate, which primarily targets dihydrofolate reductase (DHFR).
Comparative Performance of GARFT Inhibitors
The efficacy of this compound and its analogs is best understood through direct comparison of their inhibitory activities against GARFT and their cytotoxic effects on cancer cell lines.
Enzyme Inhibition
The intrinsic potency of a GARFT inhibitor is determined by its binding affinity to the enzyme, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a more potent inhibitor.
| Compound | Target Enzyme | Ki (nM) | Cell Line | Reference |
| This compound | GARFT | 58.5 | - | |
| LY309887 | GARFT | 6.5 | - | |
| AG2034 | GARFT | 28 | - |
Note: Ki values can vary based on experimental conditions.
Cytotoxicity in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting cell growth. The following table summarizes the IC50 values for this compound and comparative agents across various cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (nM) | LY309887 IC50 (nM) | Methotrexate IC50 (µM) | Reference |
| CCRF-CEM | Leukemia | 2.9 | 9.9 | - | |
| CCRF-CEM | Leukemia | 8 | - | - | |
| L1210 | Leukemia | - | - | - | |
| HT-29 | Colon | - | - | - | |
| HCT116 | Colon | - | - | 0.0101 | |
| MCF-7 | Breast | - | - | - | |
| A549 | Lung | - | - | - | |
| OVCAR-3 | Ovarian | - | - | - | |
| SK-OV-3 | Ovarian | - | - | - |
Note: IC50 values are highly dependent on the assay conditions, including drug exposure time and the specific protocol used. A comprehensive direct comparison across all cell lines for all drugs was not available in the searched literature.
The Critical Role of Folylpolyglutamate Synthetase (FPGS)
The activity of this compound is intrinsically linked to the expression and activity of FPGS. This enzyme adds glutamate residues to this compound, trapping it within the cell and enhancing its inhibitory effect on GARFT.
FPGS Expression and this compound Sensitivity
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and other test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
GARFT Enzyme Activity Assay
This spectrophotometric assay measures the activity of GARFT by monitoring the production of a product that absorbs light at a specific wavelength.
Materials:
-
Purified recombinant GARFT enzyme
-
Glycinamide ribonucleotide (GAR) substrate
-
10-formyl-5,8,10-trideazafolic acid (TFA) or another suitable formyl donor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 50 mM KCl)
-
This compound and other inhibitors
-
UV-transparent 96-well plates
-
Spectrophotometer capable of kinetic readings
Procedure:
-
Reaction Mixture Preparation: In a UV-transparent 96-well plate, prepare a reaction mixture containing the assay buffer, GAR, and the formyl donor substrate.
-
Inhibitor Addition: Add varying concentrations of this compound or other inhibitors to the wells. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding a fixed amount of purified GARFT enzyme to each well.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at the appropriate wavelength (e.g., 295 nm for the conversion of TFA to dihydro-TFA) over time.
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration. Plot the reaction velocity against the inhibitor concentration to determine the IC50 for enzyme inhibition. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in larger format vessels (e.g., 6-well plates or T-25 flasks) and treat with this compound or other compounds at desired concentrations for a specified time. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin to detach them, then combine with the supernatant containing any floating cells.
-
Fixation: Wash the cells once with cold PBS and then resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice or store at -20°C for later analysis.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in the PI staining solution.
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission in the appropriate channel (typically around 617 nm).
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
This compound's Mechanism of Action
References
Lometrexol's Side Effect Profile: A Comparative Analysis
A detailed examination of Lometrexol's tolerability in contrast to other key antifolates, supported by clinical trial data and mechanistic insights.
For researchers and drug development professionals, understanding the nuanced side effect profile of a therapeutic candidate is as critical as evaluating its efficacy. This guide provides a comprehensive comparative analysis of the side effect profile of this compound, a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), with two other widely used antifolate agents, Pemetrexed and Methotrexate. This comparison is supported by quantitative data from clinical trials, detailed experimental protocols for toxicity assessment, and visualizations of the underlying signaling pathways.
Comparative Analysis of Adverse Events
The primary dose-limiting toxicities observed with this compound in early clinical development were hematological, primarily thrombocytopenia and anemia, and mucositis.[1][2] The administration of folic acid has been shown to significantly mitigate these toxicities, allowing for the administration of higher doses of this compound.[1][2] The following table summarizes the incidence of Grade 3/4 adverse events from clinical trials of this compound, Pemetrexed, and Methotrexate.
| Adverse Event | This compound (with Folic Acid Rescue) | Pemetrexed (Monotherapy) | Methotrexate (High-Dose) |
| Hematological | |||
| Neutropenia | Dose-limiting, incidence varies with dose and schedule | Grade 3: 5.3% - 27%[1] | Grade 3/4: 16% - 26.54% |
| Thrombocytopenia | Dose-limiting, delayed onset | Grade 3/4: 2% - 5% | Grade 3/4: 5.6% |
| Anemia | Dose-limiting at higher doses | Grade 3: 6% - 8% | - |
| Febrile Neutropenia | - | 1.9% | 10.83% |
| Gastrointestinal | |||
| Mucositis/Stomatitis | Dose-limiting | Grade 3/4: up to 20% (all grades) | Grade 3/4: 4.13% - 18.4% |
| Diarrhea | 9.5% (all grades, drug-related) | - | - |
| Nausea | 9.5% (all grades, drug-related) | Grade 3: 12% | Grade 2+: 87.2% (vomiting) |
| Vomiting | 9.5% (all grades, drug-related) | Grade 3: 11% | - |
| Hepatic | |||
| Elevated Transaminases | - | Asymptomatic elevations in 80% of patients | Grade 2+: 67.2% |
| Other | |||
| Fatigue/Asthenia | 8.4% (all grades, drug-related) | Grade 3: 16% - 17% | - |
| Skin Rash | - | 31% - 39% (Grade 3/4) | - |
Note: The reported incidences are based on various clinical trials and may differ based on the patient population, dosing regimen, and supportive care provided.
Experimental Protocols
Accurate assessment of side effects is paramount in clinical trials. The following are detailed methodologies for key experiments cited in the evaluation of this compound and other antifolates.
Hematological Toxicity Assessment
-
Objective: To monitor and grade the severity of hematological adverse events, including neutropenia, thrombocytopenia, and anemia.
-
Methodology:
-
Blood Collection: Whole blood samples are collected from patients at baseline (before treatment initiation) and at regular intervals throughout the treatment cycle (e.g., weekly).
-
Complete Blood Count (CBC) with Differential: Automated hematology analyzers are used to determine the absolute neutrophil count (ANC), platelet count, and hemoglobin levels.
-
Toxicity Grading: The severity of hematological toxicity is graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). This scale ranges from Grade 1 (mild) to Grade 5 (death).
-
Monitoring: Patients are closely monitored for signs and symptoms of infection (in case of neutropenia), bleeding (in case of thrombocytopenia), and fatigue or shortness of breath (in case of anemia).
-
Dose Modification: Treatment doses are adjusted or delayed based on the grade of hematological toxicity observed, as specified in the clinical trial protocol.
-
Oral Mucositis Assessment
-
Objective: To evaluate the incidence and severity of oral mucositis, a common side effect of antifolate therapy.
-
Methodology:
-
Oral Examination: A trained healthcare professional conducts a thorough visual examination of the patient's oral cavity at baseline and at regular intervals during treatment.
-
Grading Scale: The World Health Organization (WHO) Oral Toxicity Scale is commonly used to grade the severity of mucositis. The scale is as follows:
-
Grade 0: No oral mucositis.
-
Grade 1: Erythema and soreness.
-
Grade 2: Ulcers, able to eat solids.
-
Grade 3: Ulcers, requires liquid diet.
-
Grade 4: Ulcers, alimentation not possible.
-
-
Patient-Reported Outcomes: Patients are asked to report on symptoms such as mouth pain, ability to swallow, and impact on daily functioning using validated questionnaires.
-
Supportive Care: Patients receive standardized oral care protocols, including recommendations for mouth rinses and pain management, to prevent and manage mucositis.
-
Folic Acid Supplementation Regimen
-
Objective: To reduce the incidence and severity of this compound-induced toxicities.
-
Methodology:
-
Pre-treatment Supplementation: Patients begin taking oral folic acid daily for a specified period (e.g., 7 days) before the first dose of this compound.
-
Concomitant and Post-treatment Supplementation: Daily oral folic acid is continued throughout the treatment course and for a period after the last dose of this compound (e.g., 7 days).
-
Dosage: The dose of folic acid can vary, with regimens in clinical trials ranging from low-dose daily supplementation to higher doses administered on the days surrounding this compound administration.
-
Folinic Acid Rescue: In some protocols, folinic acid (leucovorin) is administered as a "rescue" agent starting 24 to 36 hours after this compound administration to further mitigate toxicity. The dosage and duration of folinic acid rescue are often guided by plasma methotrexate levels in the case of high-dose methotrexate therapy.
-
Signaling Pathways and Mechanisms of Toxicity
The primary mechanism of action for antifolates involves the inhibition of key enzymes in the folate metabolism pathway, leading to a depletion of downstream products essential for DNA and RNA synthesis. This disruption of nucleotide synthesis is particularly detrimental to rapidly dividing cells, including cancer cells and normal cells in the bone marrow and gastrointestinal tract, which explains the observed side effects.
Inhibition of De Novo Purine Synthesis by this compound
This compound's primary target is glycinamide ribonucleotide formyltransferase (GARFT), an enzyme crucial for the de novo synthesis of purines. Inhibition of GARFT leads to a depletion of purine nucleotides, which are essential building blocks for DNA and RNA. This purine-less state triggers cell cycle arrest and apoptosis, particularly in rapidly proliferating cells.
DHFR Inhibition and Downstream Effects
Methotrexate and, to a lesser extent, Pemetrexed, primarily inhibit dihydrofolate reductase (DHFR). This enzyme is responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate. Inhibition of DHFR leads to a depletion of THF, which in turn disrupts the synthesis of DNA, RNA, and proteins, ultimately causing cell cycle arrest and apoptosis.
Role of p53 in Antifolate-Induced Apoptosis
The cellular stress induced by the depletion of nucleotides often leads to the activation of the p53 tumor suppressor pathway. Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis. This p53-mediated apoptosis is a key mechanism underlying the toxicity of antifolates in normal, rapidly dividing tissues.
Conclusion
This compound demonstrates a predictable and manageable side effect profile, with hematological toxicity and mucositis being the primary concerns. The co-administration of folic acid is a critical strategy for mitigating these adverse events. When compared to other antifolates like Pemetrexed and Methotrexate, this compound's toxicity profile shares similarities, as all three agents impact rapidly dividing cells by interfering with folate metabolism. The choice of agent in a clinical setting will depend on a careful consideration of the specific tumor type, the patient's overall health, and the desired balance between efficacy and tolerability. Further research into targeted delivery systems and novel rescue strategies may help to further optimize the therapeutic window for this compound and other antifolates.
References
Lometrexol Cross-Resistance: A Comparative Analysis for Drug Development Professionals
For researchers and scientists navigating the complexities of cancer drug resistance, understanding the cross-resistance profile of an investigational agent is paramount. This guide provides a comparative analysis of Lometrexol, a classic antifolate metabolic inhibitor, against other cytotoxic agents. By examining experimental data on its efficacy in various cancer cell lines, including those with acquired resistance to other drugs, we aim to furnish drug development professionals with the critical information needed to strategically position this compound and similar agents in the therapeutic landscape.
This compound, a folate analog, exerts its antineoplastic effects by inhibiting glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1] This mechanism of action, distinct from antifolates like methotrexate that primarily target dihydrofolate reductase (DHFR), suggests that this compound may retain activity in tumors resistant to DHFR inhibitors.[2] This guide synthesizes available preclinical data to illuminate the patterns of cross-resistance and collateral sensitivity between this compound and other established anticancer drugs.
Comparative Cytotoxicity of this compound and Other Antifolates
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and other antifolate drugs in various cancer cell lines. This data provides a quantitative comparison of their potencies and can indicate potential cross-resistance or differential sensitivity.
| Cell Line | Drug | IC50 (nM) | Reference |
| CCRF-CEM (Human leukemia) | This compound | 2.9 | [3] |
| LY309887 | 9.9 | [3] | |
| L1210 (Murine leukemia) | This compound | (Fold increase with 5-CHO-THF) 70x | |
| Methotrexate | (Fold increase with 5-CHO-THF) 6x | ||
| Pemetrexed (ALIMTA) | (Fold increase with 5-CHO-THF) 30x | ||
| Raltitrexed (Tomudex) | (Fold increase with 5-CHO-THF) 10x | ||
| Trimetrexate | (Fold increase with 5-CHO-THF) 30x |
Mechanisms of Resistance and Cross-Resistance
Resistance to antifolate drugs is a multifaceted phenomenon that can arise from several cellular alterations. Understanding these mechanisms is crucial for predicting and potentially circumventing cross-resistance between this compound and other agents.
Key Mechanisms of Antifolate Resistance:
-
Impaired Drug Transport: Reduced influx of the drug due to decreased expression or function of folate transporters, such as the reduced folate carrier (RFC).[4]
-
Decreased Polyglutamylation: this compound, like methotrexate and pemetrexed, requires intracellular polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS) for optimal retention and activity. Decreased FPGS activity is a common mechanism of resistance.
-
Target Enzyme Alterations: Increased expression of the target enzyme (e.g., GARFT for this compound, DHFR for methotrexate) can titrate out the inhibitory effect of the drug. Mutations in the target enzyme that reduce drug binding affinity can also confer resistance.
-
Enhanced Drug Efflux: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein, can actively pump drugs out of the cell, although their role in this compound resistance is less defined compared to natural product-derived chemotherapeutics.
The following diagram illustrates the primary mechanisms of action and resistance for this compound and the DHFR inhibitor, Methotrexate.
Caption: Mechanisms of action and resistance for this compound and Methotrexate.
Experimental Protocols
To facilitate the replication and extension of the findings presented, this section details the methodologies for key experiments cited in the literature.
Cell Viability and Cytotoxicity Assays
A common method to determine the IC50 values is the Sulforhodamine B (SRB) assay.
Protocol:
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Expose cells to a range of concentrations of the test compounds (e.g., this compound, Methotrexate) for a specified duration (e.g., 72 hours).
-
Cell Fixation: After incubation, fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound SRB dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values using non-linear regression analysis.
The following workflow illustrates the key steps in a typical cell viability assay.
Caption: General workflow for a cell viability and cytotoxicity assay.
Logical Relationships in Cross-Resistance
The likelihood of cross-resistance between this compound and another drug is dependent on the overlap of their resistance mechanisms. The following diagram illustrates the logical relationships that can predict cross-resistance patterns.
Caption: Logical framework for predicting cross-resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. A phase I clinical study of the antipurine antifolate this compound (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular and molecular mechanisms of resistance to antifolate drugs: new analogues and approaches to overcome the resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Showdown: Lometrexol vs. 5-Fluorouracil in Colon Cancer Models
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of colorectal cancer therapeutics, the antimetabolites Lometrexol (DDATHF) and 5-Fluorouracil (5-FU) represent two distinct strategies for halting tumor progression. While 5-FU has long been a cornerstone of chemotherapy regimens, this compound offers a targeted approach to disrupting purine synthesis. This guide provides a comprehensive in vivo comparison of these two agents in colon cancer models, drawing upon available preclinical and clinical data to inform future research and drug development.
Mechanism of Action: A Tale of Two Pathways
This compound and 5-FU exert their cytotoxic effects through fundamentally different mechanisms, targeting distinct pathways essential for cancer cell proliferation.
This compound: Targeting De Novo Purine Synthesis
This compound is a potent antifolate that specifically inhibits glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway.[1][2] By blocking this pathway, this compound depletes the intracellular pool of purines, which are essential building blocks for DNA and RNA synthesis. This leads to S-phase cell cycle arrest and ultimately, apoptosis.
5-Fluorouracil: A Multi-pronged Attack on Nucleotide Metabolism
5-Fluorouracil, a pyrimidine analog, undergoes intracellular conversion to several active metabolites that disrupt DNA and RNA synthesis through multiple mechanisms. Its primary mode of action is the inhibition of thymidylate synthase (TS), a critical enzyme for the synthesis of thymidine, a necessary component of DNA. This leads to a "thymineless death" in rapidly dividing cancer cells. Additionally, 5-FU metabolites can be incorporated into both DNA and RNA, leading to dysfunction and cell death. Recent studies suggest that in gastrointestinal cancers, the interference with RNA synthesis is a major contributor to its cytotoxic effects.
Preclinical In Vivo Efficacy: A Look at the Available Data
While direct comparative studies are lacking, individual preclinical studies in colon cancer models provide insights into the potential efficacy of each agent.
This compound:
Preclinical murine studies have demonstrated that this compound has significant antitumor activity against a broad panel of solid tumors.[2] However, specific quantitative data on tumor growth inhibition or survival rates in colon cancer xenograft models is not extensively detailed in the readily available literature. Early clinical development of this compound was hindered by severe and cumulative toxicities, though preclinical studies showed that folic acid supplementation could mitigate these adverse effects.[1]
5-Fluorouracil:
Numerous in vivo studies have evaluated the efficacy of 5-FU in various colon cancer models, often as a monotherapy or in combination with other agents. These studies consistently demonstrate its ability to inhibit tumor growth and prolong survival in xenograft and allograft models. The efficacy of 5-FU can be influenced by the specific colon cancer cell line used and the dosing schedule.
Table 1: Summary of Preclinical In Vivo Data (Illustrative)
| Agent | Colon Cancer Model | Key Findings (Illustrative) | Citation |
| This compound | Murine Solid Tumors | Significant antitumor activity against a broad panel. | [2] |
| 5-Fluorouracil | Human Colon Cancer Xenografts | Dose-dependent tumor growth inhibition. | N/A |
| 5-Fluorouracil | Syngeneic Mouse Colon Cancer | Increased survival time compared to control. | N/A |
Note: This table is illustrative due to the lack of direct comparative studies and specific quantitative data for this compound in colon cancer models in the available search results. "N/A" indicates that specific quantitative data from a single representative study was not found in the initial searches.
Experimental Protocols: A Framework for Comparison
To facilitate a direct comparison, a standardized experimental protocol for evaluating the in vivo efficacy of this compound and 5-FU in a colon cancer xenograft model is proposed below.
Detailed Methodology:
-
Cell Culture: Human colon cancer cell lines (e.g., HCT116, HT-29) are cultured under standard conditions.
-
Animal Model: Six- to eight-week-old female athymic nude mice are used.
-
Tumor Implantation: 5 x 10^6 cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured bi-weekly with calipers (Volume = 0.5 x length x width^2).
-
Randomization: When tumors reach a mean volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice/group):
-
Vehicle Control (e.g., saline, i.p.)
-
This compound (dose and schedule to be determined based on prior studies, i.p.)
-
5-Fluorouracil (dose and schedule to be determined based on prior studies, i.p.)
-
-
Drug Administration: Drugs are administered according to the predetermined schedule. For this compound, co-administration with folic acid may be necessary to manage toxicity.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculated as %TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
Survival Analysis: Mice are monitored for survival, and Kaplan-Meier curves are generated.
-
-
Toxicity Assessment: Body weight is monitored as an indicator of toxicity. At the end of the study, blood samples can be collected for hematological analysis, and major organs can be examined for histopathological changes.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA, t-test, log-rank test).
Quantitative Data Comparison
As previously stated, direct comparative quantitative data is unavailable. The following table provides a template for how such data would be presented if a head-to-head study were conducted.
Table 2: Hypothetical Comparative Efficacy Data
| Treatment Group | Dose & Schedule | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition (TGI) | Median Survival (Days) |
| Vehicle Control | N/A | 1500 ± 250 | 0 | 30 |
| This compound | e.g., 20 mg/kg, qd x 5 | 800 ± 150 | 46.7 | 45 |
| 5-Fluorouracil | e.g., 50 mg/kg, qd x 5 | 700 ± 120 | 53.3 | 48 |
This data is purely hypothetical and for illustrative purposes only.
Conclusion and Future Directions
Both this compound and 5-Fluorouracil demonstrate antitumor activity through distinct mechanisms of action. While 5-FU is a well-established agent in colon cancer treatment, this compound's targeted approach to purine synthesis inhibition presents an alternative therapeutic strategy. The lack of direct in vivo comparative studies highlights a critical knowledge gap. Future research should prioritize head-to-head preclinical studies using standardized models and protocols to definitively evaluate the comparative efficacy and toxicity of these two agents. Such studies would provide invaluable data to guide clinical trial design and ultimately, to optimize treatment strategies for patients with colon cancer.
References
Validating GARFT Inhibition in Lometrexol's Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lometrexol's performance with other antifolate agents, focusing on the validation of its primary mechanism of action: the inhibition of glycinamide ribonucleotide formyltransferase (GARFT). Experimental data, detailed protocols, and pathway visualizations are presented to support an objective evaluation of this compound's activity.
Introduction to this compound and GARFT Inhibition
This compound (DDATHF) is a potent antifolate antimetabolite that exerts its cytotoxic effects by specifically targeting and inhibiting glycinamide ribonucleotide formyltransferase (GARFT)[1][2][3]. GARFT is a crucial enzyme in the de novo purine biosynthesis pathway, responsible for the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). By blocking this step, this compound effectively halts the production of purines, which are essential building blocks for DNA and RNA synthesis. This disruption of purine metabolism leads to cell cycle arrest, primarily in the S phase, and subsequently induces apoptosis in rapidly proliferating cancer cells[1][3].
Unlike classical antifolates such as Methotrexate, which primarily targets dihydrofolate reductase (DHFR), this compound's specificity for GARFT provides a distinct mechanism of action that can be effective in tumors resistant to DHFR inhibitors. The activity of this compound is significantly enhanced by intracellular polyglutamylation, a process that increases its retention and inhibitory potency against GARFT.
Comparative Performance of this compound
To validate the role of GARFT inhibition in this compound's activity, its performance is compared against other antifolates, including the multi-targeted antifolate Pemetrexed and the classical DHFR inhibitor Methotrexate.
Quantitative Data: Enzyme Inhibition and Cellular Cytotoxicity
The following tables summarize the inhibitory constants (Ki) against GARFT and the half-maximal inhibitory concentrations (IC50) in various cancer cell lines for this compound and its comparators.
Table 1: Comparative Inhibition of Glycinamide Ribonucleotide Formyltransferase (GARFT)
| Compound | Target Enzyme(s) | Ki for GARFT (nM) |
| This compound | GARFT | ~58.5 |
| LY309887 | GARFT | 6.5 |
| Pemetrexed | TS, DHFR, GARFT | Weaker inhibition than this compound |
| Methotrexate | DHFR | Not a direct GARFT inhibitor |
Note: LY309887 is a second-generation GARFT inhibitor included for comparison.
Table 2: Comparative Cytotoxicity (IC50) in Cancer Cell Lines
| Cell Line | This compound (nM) | Pemetrexed (nM) | Methotrexate (nM) |
| CCRF-CEM (Leukemia) | 2.9 | 155 | 78 |
| A549 (Lung Carcinoma) | - | 410 | 150 (48h) |
| HCT-116 (Colon Carcinoma) | - | - | 370 (24h) |
Note: IC50 values can vary depending on experimental conditions such as exposure time and folate concentration in the medium. The data presented is a synthesis from multiple sources.
Signaling Pathways and Experimental Workflows
De Novo Purine Biosynthesis Pathway and this compound's Point of Inhibition
Caption: De Novo Purine Biosynthesis Pathway showing this compound's inhibition of GARFT.
Downstream Signaling Consequences of GARFT Inhibition
Inhibition of GARFT by this compound leads to the depletion of intracellular purine pools, which in turn triggers downstream signaling events. Notably, purine depletion has been shown to inhibit the mTORC1 signaling pathway and stimulate the serine synthesis pathway, which can promote cell migration.
Caption: Downstream signaling effects of GARFT inhibition by this compound.
Experimental Workflow for Validating GARFT Inhibition
The following workflow outlines the key experiments to validate the role of GARFT inhibition in this compound's activity.
Caption: Experimental workflow for validating this compound's GARFT inhibition.
Experimental Protocols
GARFT Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against GARFT.
Materials:
-
Recombinant human GARFT enzyme
-
Glycinamide ribonucleotide (GAR) substrate
-
10-formyl-5,8-dideazafolate (FDDF) cofactor
-
This compound and other test compounds
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading at 295 nm
Procedure:
-
Prepare a reaction mixture containing GAR and FDDF in the assay buffer.
-
Add varying concentrations of this compound or other inhibitors to the wells of the microplate.
-
Initiate the reaction by adding the GARFT enzyme to each well.
-
Immediately measure the change in absorbance at 295 nm over time. The rate of decrease in absorbance corresponds to the rate of FDDF consumption.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the Ki value by fitting the data to appropriate enzyme inhibition models.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., CCRF-CEM, A549)
-
Complete cell culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well tissue culture plates
-
Microplate reader capable of reading absorbance at ~570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or other antifolates for a specified duration (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol for fixation
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound for the desired time.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol, typically overnight at -20°C.
-
After fixation, wash the cells again with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mechanisms of Resistance
Understanding the mechanisms of resistance to this compound is crucial for its clinical development and for designing effective combination therapies. While resistance to Methotrexate is well-characterized and often involves decreased drug uptake, reduced polyglutamylation, or increased DHFR expression, resistance to GARFT inhibitors like this compound is less understood but is thought to involve similar mechanisms.
Table 3: Comparison of Resistance Mechanisms
| Mechanism | Methotrexate | This compound (Putative) |
| Impaired Drug Transport | Decreased expression or function of the reduced folate carrier (RFC). | Likely involves decreased RFC function. |
| Decreased Polyglutamylation | Reduced activity of folylpolyglutamate synthetase (FPGS). | Reduced FPGS activity would decrease the accumulation of active this compound polyglutamates. |
| Target Enzyme Alterations | Amplification of the DHFR gene or mutations leading to decreased drug binding. | Potential for GART gene amplification or mutations affecting this compound binding. |
| Increased Drug Efflux | Overexpression of multidrug resistance proteins (e.g., MRPs). | Possible involvement of efflux pumps. |
Conclusion
The data and experimental protocols presented in this guide validate the central role of GARFT inhibition in the anticancer activity of this compound. Its distinct mechanism of action compared to classical antifolates like Methotrexate offers a potential therapeutic advantage, particularly in resistant tumors. The provided methodologies offer a robust framework for researchers to further investigate the efficacy and mechanisms of this compound and other GARFT inhibitors in various cancer models. Future research should focus on elucidating the specific mechanisms of resistance to this compound and exploring rational combination strategies to enhance its therapeutic potential.
References
Comparative Metabolomics of Cells Treated with Lometrexol: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic effects of Lometrexol and other antifolate agents, supported by experimental data and detailed protocols.
This compound (DDATHF) is a potent antifolate drug that selectively inhibits glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine synthesis pathway.[1] This targeted action makes it an interesting candidate for cancer therapy, particularly in tumors resistant to other antifolates like methotrexate.[1] Understanding the detailed metabolic consequences of this compound treatment in comparison to other chemotherapeutic agents is vital for optimizing its clinical application and for the development of novel therapeutic strategies. This guide presents a comparative analysis of the metabolomic effects of this compound, Methotrexate, and 5-Fluorouracil, providing insights into their distinct mechanisms of action on a cellular level.
Comparative Analysis of Metabolic Perturbations
The primary mechanism of this compound is the disruption of de novo purine synthesis, leading to the depletion of purine nucleotides essential for DNA and RNA synthesis.[1] This contrasts with other antifolates like Methotrexate, which has a broader inhibitory profile, and 5-Fluorouracil (5-FU), which primarily targets pyrimidine synthesis. The following tables summarize the expected quantitative changes in key metabolites in cancer cells treated with these three drugs, based on their known mechanisms of action.
| Metabolite Category | Key Metabolites | This compound | Methotrexate | 5-Fluorouracil |
| Purine Pathway | Inosine Monophosphate (IMP) | ↓↓↓ | ↓↓ | ↔ |
| Adenosine Monophosphate (AMP) | ↓↓↓ | ↓↓ | ↔ | |
| Guanosine Monophosphate (GMP) | ↓↓↓ | ↓↓ | ↔ | |
| ATP, GTP, dATP, dGTP | ↓↓↓ | ↓↓ | ↔ | |
| Pyrimidine Pathway | dUMP | ↔ | ↑ | ↑↑ |
| dTMP | ↔ | ↓ | ↓↓↓ | |
| dTTP | ↔ | ↓ | ↓↓↓ | |
| Folate Pathway | Dihydrofolate (DHF) | ↔ | ↑↑↑ | ↑ |
| Tetrahydrofolate (THF) | ↔ | ↓↓↓ | ↓ | |
| Amino Acids | Glycine | ↑ | ↑ | ↔ |
| Serine | ↓ | ↓ | ↔ | |
| Aspartate | ↑ | ↔ | ↔ | |
| Glutamate | ↑ | ↔ | ↑ | |
| Proline | ↔ | ↔ | ↓ | |
| Central Carbon | Pyruvic Acid | ↔ | ↔ | ↑ |
| Metabolism | Lactic Acid | ↔ | ↔ | ↑ |
| Fatty Acids | ↔ | ↔ | ↑ |
Table 1: Comparative overview of expected changes in intracellular metabolite levels following treatment with this compound, Methotrexate, and 5-Fluorouracil. Arrows indicate a decrease (↓), increase (↑), or no significant change (↔). The number of arrows represents the expected magnitude of the change.
| Drug | Primary Target | Key Affected Pathways | Reported Cellular Effects |
| This compound | Glycinamide Ribonucleotide Formyltransferase (GARFT) | De novo purine synthesis | Depletion of purine nucleotides, cell cycle arrest, apoptosis.[2] |
| Methotrexate | Dihydrofolate Reductase (DHFR) | Folate metabolism, de novo purine and pyrimidine synthesis | Depletion of reduced folates, inhibition of DNA and RNA synthesis, alterations in amino acid metabolism.[3] |
| 5-Fluorouracil | Thymidylate Synthase (TS) | Pyrimidine synthesis | Inhibition of dTMP synthesis, incorporation into RNA and DNA leading to damage, induction of apoptosis. |
Table 2: Summary of the primary targets and metabolic consequences of this compound, Methotrexate, and 5-Fluorouracil.
Experimental Protocols
A standardized and robust experimental protocol is crucial for obtaining reliable and reproducible metabolomics data. The following section details a comprehensive workflow for the comparative metabolomic analysis of cultured cancer cells treated with this compound and its alternatives.
Cell Culture and Treatment
-
Cell Seeding: Plate cancer cells (e.g., CCRF-CEM, HT29) in appropriate culture dishes and allow them to adhere and reach exponential growth phase (approximately 70-80% confluency).
-
Drug Treatment: Treat the cells with this compound, Methotrexate, or 5-Fluorouracil at their respective IC50 concentrations for a predetermined time course (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
Metabolite Extraction
-
Quenching Metabolism: Rapidly aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.
-
Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cell monolayer. Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C for 10-15 minutes to pellet proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites for analysis.
Metabolomic Analysis (LC-MS/MS)
-
Instrumentation: Utilize a high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS/MS).
-
Chromatographic Separation: Separate the metabolites using a suitable chromatography column (e.g., HILIC or C18).
-
Mass Spectrometry: Analyze the eluted metabolites using the mass spectrometer in both positive and negative ionization modes to cover a wide range of metabolites.
-
Data Acquisition and Processing: Acquire the data and process it using appropriate software for peak picking, alignment, and identification of metabolites by comparing with a metabolite library.
Data Normalization and Statistical Analysis
-
Normalization: Normalize the data to the total ion count or to an internal standard to account for variations in sample amount.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to identify significantly altered metabolites between the different treatment groups and the control.
Signaling Pathways and Mechanisms of Action
The distinct metabolic signatures of this compound, Methotrexate, and 5-Fluorouracil arise from their specific molecular targets within key metabolic pathways. Visualizing these pathways is essential for a deeper understanding of their mechanisms of action.
This compound: Inhibition of De Novo Purine Synthesis
This compound specifically targets and inhibits glycinamide ribonucleotide formyltransferase (GARFT), one of the enzymes responsible for the conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR) in the de novo purine synthesis pathway. This blockade leads to a severe depletion of downstream purine nucleotides.
Comparative Mechanisms of Antifolate Action
While this compound has a specific target, Methotrexate and 5-Fluorouracil have broader or different primary targets, leading to distinct downstream metabolic consequences.
References
Safety Operating Guide
Navigating the Safe Disposal of Lometrexol: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of antineoplastic agents like Lometrexol is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols not only mitigates risks of exposure and environmental contamination but also ensures a secure and responsible research environment.
This compound, an antipurine antifolate compound, is classified as an antineoplastic (or cytotoxic) agent.[1][2][3][4] As such, its disposal is subject to stringent guidelines for hazardous waste. All personnel handling this compound must be thoroughly familiar with the associated health and physical hazards, which can be found in the Safety Data Sheet (SDS).[5]
Core Principles of Antineoplastic Waste Management
The disposal of this compound and other cytotoxic drugs is regulated under the federal Resource Conservation and Recovery Act (RCRA). A primary principle is the strict segregation of this waste from other laboratory, biohazardous, or municipal waste streams. Antineoplastic waste should never be disposed of down the drain or in regular trash.
Two main categories of chemotherapeutic waste are recognized, each with a distinct disposal pathway:
-
Trace Chemotherapy Waste: This includes items contaminated with minute amounts of the drug, such as empty syringes, vials, gloves, gowns, and absorbent pads. Regulations often mandate that trace chemotherapy waste be incinerated.
-
Bulk or Non-Trace Chemotherapy Waste: This category encompasses unused or expired this compound, partially full vials, and materials used to clean up significant spills. This type of waste is considered hazardous chemical waste and requires specialized disposal procedures.
Personal Protective Equipment (PPE)
When handling this compound for administration or disposal, appropriate PPE is mandatory to prevent exposure through skin contact, inhalation, or accidental injection. This includes:
-
Gloves: Double chemotherapy-grade gloves are recommended.
-
Gowns: A protective gown should be worn.
-
Eye and Face Protection: Safety glasses or a face shield is necessary where there is a potential for splashes.
-
Respiratory Protection: If there is a risk of generating aerosols, work should be conducted within a chemical fume hood or other containment device.
Step-by-Step Disposal Procedures for this compound
The following steps provide a general framework for the proper disposal of this compound. It is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EH&S) policies.
-
Segregation at the Point of Generation:
-
Immediately after use, all items contaminated with this compound must be segregated into designated waste containers.
-
Do not mix antineoplastic waste with other types of waste.
-
-
Containerization of Waste:
-
Trace Waste:
-
Sharps: Needles and syringes that are completely empty should be disposed of intact in a designated, puncture-resistant, and clearly labeled "Chemotherapy Sharps" container, which is often yellow. Do not recap needles.
-
Non-Sharps: Contaminated disposable items like gloves, gowns, and absorbent pads should be placed in designated yellow "Trace Chemotherapy Waste" bags or containers.
-
-
Bulk Waste:
-
Unused or partially filled vials of this compound must be disposed of as hazardous chemical waste.
-
These should be placed in a specifically designated black RCRA hazardous waste container.
-
Syringes containing any residual drug, even as little as 0.1 ml, are considered bulk waste and must be placed in the black "Bulk Waste" container, not a sharps container.
-
Liquid waste from cell cultures treated with this compound should be collected in leak-proof glass or plastic containers with tight-fitting lids.
-
-
-
Labeling of Waste Containers:
-
All waste containers must be clearly labeled.
-
Bulk hazardous waste containers require a URI (or equivalent institutional) hazardous waste label, properly filled out.
-
Trace waste containers should be clearly marked as "Chemotherapeutic Waste" or "Trace Chemotherapy Waste."
-
-
Storage and Pickup:
-
Sealed waste containers should be stored in a designated and secure Satellite Accumulation Area (SAA).
-
Once a container is full or no longer in use, a hazardous waste pickup request should be submitted to your institution's EH&S department.
-
Spill Management
In the event of a this compound spill, immediate action is required:
-
Alert Personnel: Evacuate and restrict access to the affected area.
-
Don Appropriate PPE: This should include a gown, two pairs of chemotherapy gloves, and eye protection. For larger spills, a respirator may be necessary.
-
Contain and Clean: Use a chemotherapy spill kit. Absorb liquids with absorbent pads. Clean the area thoroughly with a detergent solution, followed by water.
-
Dispose of Cleanup Materials: All materials used for cleanup are considered hazardous waste and must be disposed of in the appropriate bulk chemotherapeutic waste container.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, research professionals can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory. Always prioritize consulting your institution's specific guidelines and the manufacturer's Safety Data Sheet.
References
- 1. A phase I clinical study of the antipurine antifolate this compound (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound hydrate - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. web.uri.edu [web.uri.edu]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Lometrexol
For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of potent compounds like Lometrexol is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound is an antineoplastic folate analog antimetabolite.[1][2] Due to its cytotoxic properties, which inhibit DNA synthesis and cell proliferation, stringent safety protocols must be followed to prevent occupational exposure.[1][2] This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal methods for this compound, based on available safety data and established guidelines for hazardous drugs.
Hazard Communication
A Safety Data Sheet (SDS) for a product containing this compound identifies it as toxic if swallowed, causing skin and serious eye irritation, and with the potential to damage fertility or an unborn child. Therefore, a comprehensive approach to PPE is mandatory.
Recommended Personal Protective Equipment
The following table summarizes the recommended PPE for handling this compound, based on guidelines from the National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA) for handling hazardous drugs.
| PPE Category | Specifications | Rationale |
| Hand Protection | Double-gloving with chemotherapy-tested gloves (compliant with ASTM D6978 standard) is required. The outer glove should be sterile for aseptic work. | Prevents skin contact and absorption. Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contaminated. |
| Gown | Disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs. | Protects skin and personal clothing from contamination. |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. When there is a risk of splashes or aerosols, a full-face shield or goggles should be worn. | Protects eyes from splashes and aerosols of the hazardous drug. |
| Respiratory Protection | An N-95 or higher respirator should be used when there is a risk of aerosolization, such as during spill cleanup or when handling the powder outside of a containment device. | Protects against inhalation of aerosolized drug particles. |
| Foot Protection | Closed-toe shoes are required. Shoe covers should be worn when there is a potential for contamination. | Prevents contamination of personal footwear and subsequent spread of the hazardous material. |
Glove Selection and Breakthrough Times
Key Considerations for Glove Use:
-
Always inspect gloves for visible defects before use.
-
Change gloves every 30-60 minutes or immediately if they become torn, punctured, or contaminated.
-
When double-gloving, the outer glove should be removed and disposed of in a designated hazardous waste container immediately after a task is completed or if contamination is suspected. The inner glove should be removed upon leaving the work area.
Operational Plan for Handling this compound
A systematic approach to donning and doffing PPE is critical to prevent cross-contamination.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste generated from handling this compound is considered hazardous and, in many jurisdictions, cytotoxic waste.
Step-by-Step Disposal Procedure:
-
Segregation at the Point of Generation: Immediately dispose of all contaminated items into designated, clearly labeled, puncture-proof, and leak-proof hazardous waste containers. These containers should be located within the immediate work area.
-
Types of Waste and Containers:
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated sharps container for chemotherapy waste.
-
PPE and other soft materials: Gowns, gloves, bench liners, and other contaminated materials should be placed in a yellow chemotherapy waste bag or a designated rigid container.
-
Empty Vials: Empty this compound vials should be disposed of in the sharps container or as per institutional policy for trace chemotherapy waste.
-
Bulk Contaminated Waste: Unused or partially used vials of this compound must be disposed of as hazardous chemical waste, following EPA and local regulations. Do not dispose of these down the drain.
-
-
Container Management:
-
Do not overfill waste containers.
-
Keep waste containers closed when not in use.
-
Once a container is three-quarters full, it should be sealed and moved to a designated secure storage area for hazardous waste.
-
-
Final Disposal: All this compound-contaminated waste must be disposed of through a licensed hazardous waste management company, typically via incineration.
Occupational Exposure Banding for this compound
In the absence of a specific Occupational Exposure Limit (OEL) for this compound, the principles of Occupational Exposure Banding (OEB) can be applied to establish a range of exposure concentrations to protect worker health. OEB is a process that assigns chemicals to specific categories or "bands" based on their toxicological potency and the adverse health effects associated with exposure.
Given that this compound is a potent antineoplastic agent with known reproductive toxicity, it would likely fall into a high-potency band (e.g., Band D or E in the NIOSH OEB framework), corresponding to a very low acceptable range of airborne exposure (typically less than 1 µg/m³). This reinforces the need for stringent engineering controls, such as handling all open manipulations of the drug within a certified biological safety cabinet or a compounding aseptic containment isolator, in addition to the comprehensive PPE outlined above.
By adhering to these rigorous safety and handling protocols, research institutions can build a culture of safety, ensuring the well-being of their personnel while advancing critical drug development research.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
